molecular formula C19H18F3N5O2 B610575 RQ-00311651

RQ-00311651

Cat. No.: B610575
M. Wt: 405.4 g/mol
InChI Key: KXMXGSQKPDZCEW-WOPDTQHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RQ-00311651 is a novel T-type Ca2+ channel blocker, in distinct rodent models for neuropathic and visceral pain. This compound strongly suppressed T currents when tested at holding potentials of -65 ∼ -60 mV, but not -80 mV, in the Cav3.1- or Cav3.2-expressing cells. This compound also inhibited high K-induced Ca signaling in those cells.

Properties

Molecular Formula

C19H18F3N5O2

Molecular Weight

405.4 g/mol

IUPAC Name

trans-(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1

InChI Key

KXMXGSQKPDZCEW-WOPDTQHZSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RQ-00311651;  RQ00311651;  RQ 00311651; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to RQ-00311651: A Novel T-type Ca2+ Channel Blocker for Neuropathic and Visceral Pain

Author: BenchChem Technical Support Team. Date: December 2025

Core Function and Mechanism of Action

RQ-00311651 is a novel and selective T-type calcium (Ca²⁺) channel blocker with potent analgesic properties demonstrated in preclinical models of neuropathic and visceral pain.[1] Its primary mechanism of action is the inhibition of T-type Ca²⁺ channels, with a particular selectivity for the Cav3.2 isoform, which plays a crucial role in pain signaling pathways.[1][2][3][4] The blocking action of this compound is state-dependent, showing stronger suppression of T-type calcium currents at more depolarized holding potentials, which is a characteristic that may contribute to its favorable side-effect profile.[1] By inhibiting the influx of calcium through these channels in neuronal tissues, this compound effectively reduces neuronal hyperexcitability, a key factor in the development and maintenance of chronic pain states.[5][6][7]

Quantitative Data Summary

The analgesic efficacy of this compound has been quantified in various rodent models of pain. The data below is summarized from key preclinical studies.

Table 1: Efficacy of this compound in Neuropathic Pain Models
Pain Model Species Administration Route Effective Dose Range Measured Effect Reference
Spinal Nerve InjuryRatIntraperitoneal (i.p.)5 - 20 mg/kgAttenuation of mechanical allodynia and thermal hyperalgesia[1]
Paclitaxel-Induced NeuropathyRat & MouseIntraperitoneal (i.p.)5 - 20 mg/kgReversal of mechanical allodynia and cold hyperalgesia[1]
H₂S Donor-Induced Somatic HyperalgesiaMouseIntraperitoneal (i.p.)5 - 20 mg/kgSuppression of somatic hyperalgesia[1]
H₂S Donor-Induced Somatic HyperalgesiaMouseOral20 - 40 mg/kgSuppression of somatic hyperalgesia[1]
Table 2: Efficacy of this compound in Visceral Pain Models
Pain Model Species Administration Route Effective Dose Range Measured Effect Reference
Cerulein-Induced Acute PancreatitisMouseOral & i.p.10 - 20 mg/kgSuppression of visceral nociceptive behavior and referred hyperalgesia[1]
Cyclophosphamide-Induced CystitisMouseOral & i.p.10 - 20 mg/kgSuppression of visceral nociceptive behavior and referred hyperalgesia[1]
H₂S Donor-Induced Visceral PainMouseIntraperitoneal (i.p.)5 - 20 mg/kgSuppression of visceral pain-like nociceptive behavior/referred hyperalgesia[1]
H₂S Donor-Induced Visceral PainMouseOral20 - 40 mg/kgSuppression of visceral pain-like nociceptive behavior/referred hyperalgesia[1]

Experimental Protocols

Electrophysiological Assays
  • Cell Lines: Human embryonic kidney (HEK293) cells stably transfected with human Cav3.1 or Cav3.2 T-type calcium channel subunits were used.

  • Method: Whole-cell patch-clamp technique was employed to record T-type calcium currents.

  • Procedure: Cells were cultured on glass coverslips and transferred to a recording chamber. The external solution contained (in mM): 10 BaCl₂, 135 tetraethylammonium (B1195904) chloride, and 10 HEPES, adjusted to pH 7.4. The internal pipette solution contained (in mM): 130 CsCl, 5 EGTA, 2 MgCl₂, 10 HEPES, and 3 ATP-Mg, adjusted to pH 7.2. T-type currents were elicited by depolarizing voltage steps from a holding potential of -80 mV or -60 mV. This compound was applied via a perfusion system to assess its inhibitory effects on the recorded currents.[1]

Neuropathic Pain Models
  • Spinal Nerve Injury (SNI) Model:

    • Animals: Male Sprague-Dawley rats.

    • Procedure: Under anesthesia, the left L5 and L6 spinal nerves were exposed and tightly ligated with silk sutures.[8][9] The incision was then closed. This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

    • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments, measuring the paw withdrawal threshold.[10] Thermal hyperalgesia was measured by assessing the latency of paw withdrawal from a radiant heat source.

  • Paclitaxel-Induced Neuropathy Model:

    • Animals: Male Sprague-Dawley rats and ddY mice.

    • Procedure: Paclitaxel was administered intraperitoneally to induce neuropathic pain symptoms.

    • Behavioral Testing: Mechanical allodynia and cold hyperalgesia (acetone test) were evaluated to determine the analgesic effects of this compound.

Visceral Pain Models
  • Cerulein-Induced Acute Pancreatitis:

    • Animals: Male ddY mice.

    • Procedure: Acute pancreatitis was induced by hourly intraperitoneal injections of cerulein.

    • Behavioral Assessment: Visceral pain was quantified by observing and scoring specific nociceptive behaviors (e.g., abdominal licking, stretching). Referred hyperalgesia was measured by assessing the mechanical sensitivity of the abdomen.

  • Cyclophosphamide-Induced Cystitis:

    • Animals: Male ddY mice.

    • Procedure: Cystitis was induced by a single intraperitoneal injection of cyclophosphamide.

    • Behavioral Assessment: Similar to the pancreatitis model, visceral pain behaviors and referred abdominal hyperalgesia were assessed.

Visualizations

G cluster_0 Nociceptive Neuron cluster_1 Mechanism of this compound Noxious Stimuli Noxious Stimuli Cav3.2 Channel Cav3.2 Channel Noxious Stimuli->Cav3.2 Channel Activates Ca2+ Influx Ca2+ Influx Cav3.2 Channel->Ca2+ Influx Mediates Blocked Cav3.2 Channel Blocked Cav3.2 Channel Action Potential Firing Action Potential Firing Ca2+ Influx->Action Potential Firing Increases Neurotransmitter Release Neurotransmitter Release Action Potential Firing->Neurotransmitter Release Triggers Pain Signal to CNS Pain Signal to CNS Neurotransmitter Release->Pain Signal to CNS Transmits This compound This compound This compound->Blocked Cav3.2 Channel Inhibits Reduced Ca2+ Influx Reduced Ca2+ Influx Blocked Cav3.2 Channel->Reduced Ca2+ Influx Decreased Neuronal Excitability Decreased Neuronal Excitability Reduced Ca2+ Influx->Decreased Neuronal Excitability Analgesia Analgesia Decreased Neuronal Excitability->Analgesia

Caption: Signaling pathway of pain modulation by this compound.

G cluster_0 In Vivo Neuropathic Pain Study Workflow Animal Model Induction Animal Model Induction Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Induction->Baseline Behavioral Testing (e.g., SNI) Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration (this compound or Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing (e.g., von Frey) Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Caption: Experimental workflow for in vivo neuropathic pain studies.

References

An In-depth Technical Guide to STING Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a central role in the detection of cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1] Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling therapeutic target for inhibition. This technical guide provides an in-depth overview of the STING pathway, strategies for its inhibition, quantitative data on known inhibitors, and detailed experimental protocols for studying STING pathway modulation.

The STING Signaling Pathway

The cGAS-STING pathway is the principal mechanism for cytosolic DNA sensing in mammalian cells.

  • DNA Sensing by cGAS: The pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding triggers a conformational change in cGAS, activating its enzymatic function.

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.

  • STING Activation: 2'3'-cGAMP binds to STING, which is a transmembrane protein primarily residing in the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization.

  • Translocation and Recruitment: Activated STING oligomers translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[2] During this trafficking, STING undergoes palmitoylation, a critical post-translational modification for its activation.[3]

  • Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). STING activation also leads to the activation of the NF-κB pathway.

  • Gene Transcription: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-β). Activated NF-κB also translocates to the nucleus and induces the expression of various pro-inflammatory cytokines.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) + Palmitoylation STING_dimer->STING_oligo Translocation & Oligomerization TBK1 TBK1 STING_oligo->TBK1 recruits IKK IKK STING_oligo->IKK activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation pTBK1->STING_oligo phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Nuclear Translocation pIKK p-IKK IKK->pIKK IkB IκB pIKK->IkB phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB pIkB->NFkB releases Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Nuclear Translocation

Strategies for STING Pathway Inhibition

Several strategies are being explored to inhibit the STING pathway for therapeutic purposes. These can be broadly categorized as follows:

  • Covalent Inhibitors: These small molecules form a covalent bond with specific cysteine residues on STING, thereby preventing its activation.

    • Targeting Palmitoylation Sites (Cys88/91): Inhibitors like H-151 and C-176 covalently bind to Cys91, which is essential for STING palmitoylation and subsequent trafficking and activation.[3]

    • Targeting Oligomerization Sites (Cys148): Inhibitors such as BB-Cl-amidine modify Cys148, which is crucial for the oligomerization of STING dimers, thus blocking downstream signaling.[4]

  • Non-Covalent Inhibitors (Competitive Antagonists): These inhibitors bind to the cGAMP binding pocket on STING, preventing the binding of the natural ligand and keeping STING in an inactive conformation. SN-011 is a notable example of this class.[5][6]

  • Antibody-Based Therapies: While currently more explored for agonistic approaches, antibody-drug conjugates (ADCs) could potentially be developed to deliver STING inhibitors specifically to target cells, thereby minimizing systemic side effects.

Quantitative Data on STING Inhibitors

The potency of STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various in vitro assays.

InhibitorTarget/MechanismAssay TypeCell Line/SystemStimulusIC₅₀ / EC₅₀Reference(s)
H-151 Covalent inhibitor of Cys91, blocks palmitoylationIFN-β mRNA expressionMouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP~138 nM (IC₅₀)[6]
IFN-β mRNA expressionHuman Foreskin Fibroblasts (HFFs)2'3'-cGAMP~134.4 nM (IC₅₀)[6]
IRF Reporter Assay293T-hSTING cells2'3'-cGAMP1.04 µM (IC₅₀)[7]
IRF Reporter Assay293T-mSTING cells2'3'-cGAMP0.82 µM (IC₅₀)[7]
SN-011 Competitive antagonist of cGAMP binding pocketIFN-β mRNA expressionMouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP127.5 nM (IC₅₀)[5][6]
IFN-β mRNA expressionMouse Bone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMP107.1 nM (IC₅₀)[5][6]
IFN-β mRNA expressionHuman Foreskin Fibroblasts (HFFs)2'3'-cGAMP502.8 nM (IC₅₀)[5][6]
STING signalingNot specifiedNot specified76 nM (IC₅₀)[5]
BB-Cl-amidine Covalent inhibitor of Cys148, blocks oligomerizationIFN-β productionMouse Bone Marrow-Derived Macrophages (BMDMs)diABZI~0.5 µM (EC₅₀)[8]
Astin C Competitive antagonist of cGAMP binding pocketIFN-β mRNA expressionMouse Embryonic Fibroblasts (MEFs)Intracellular DNA3.42 µM (IC₅₀)[9][10][11]
IFN-β mRNA expressionHuman Fetal Lung Fibroblasts (IMR-90)Intracellular DNA10.83 µM (IC₅₀)[9][10][11]
Compound 11 Competitive antagonistIRF Reporter Assay293T-hSTING cells2'3'-cGAMP19.93 µM (IC₅₀)[12]
IRF Reporter Assay293T-mSTING cells2'3'-cGAMP15.47 µM (IC₅₀)[12]
Compound 27 Competitive antagonistIRF Reporter Assay293T-hSTING cells2'3'-cGAMP38.75 µM (IC₅₀)[12]
IRF Reporter Assay293T-mSTING cells2'3'-cGAMP30.81 µM (IC₅₀)[12]
[¹³¹I]I-NFIP Covalent inhibitor (analog of C-170/C-176)Competitive bindingRAW264.7 cellsNot specified7.56 nM (IC₅₀)[12]

Experimental Protocols

Workflow for STING Inhibitor Screening and Validation

A typical workflow for identifying and validating novel STING inhibitors involves a series of in vitro assays to determine potency, specificity, and mechanism of action.

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Hit Confirmation) cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation HTS High-Throughput Screen (e.g., Luciferase Reporter Assay) Dose_Response Dose-Response & IC₅₀ Determination (e.g., ELISA for IFN-β) HTS->Dose_Response Identified Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity Assess Off-Target Effects Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) Dose_Response->Western_Blot Confirmed Hits Palmitoylation Palmitoylation Assay (Acyl-Biotin Exchange) Western_Blot->Palmitoylation Trafficking Immunofluorescence (STING Translocation) Western_Blot->Trafficking Animal_Model Disease Model (e.g., Trex1-/- mice) Western_Blot->Animal_Model Lead Compounds

Detailed Methodologies
1. Western Blot Analysis of STING Pathway Phosphorylation

This protocol is used to assess the phosphorylation status of key proteins in the STING signaling cascade.

Materials:

  • Cell lines (e.g., THP-1, RAW264.7, or HEK293T expressing STING)

  • STING agonist (e.g., 2'3'-cGAMP)

  • STING inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the STING inhibitor or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a STING agonist for the desired time (e.g., 1-4 hours for phosphorylation events).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice.

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

2. ELISA for IFN-β Secretion

This protocol quantifies the amount of IFN-β secreted into the cell culture medium following STING activation and inhibition.

Materials:

  • Cell lines (e.g., THP-1, RAW264.7)

  • STING agonist (e.g., 2'3'-cGAMP)

  • STING inhibitor of interest

  • Human or murine IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24- or 96-well plate.

    • Pre-treat cells with the STING inhibitor for 1-2 hours.

    • Stimulate with a STING agonist for 18-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cell debris.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a detection antibody.

      • Incubating with an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the standards.

    • Calculate the concentration of IFN-β in the samples from the standard curve.

3. Luciferase Reporter Assay for IRF3/NF-κB Activation

This assay measures the transcriptional activity of IRF3 or NF-κB, which are downstream of STING activation.

Materials:

  • Reporter cell line (e.g., HEK293T or THP-1) stably transfected with a luciferase reporter construct driven by an IRF3- or NF-κB-responsive promoter.

  • STING agonist (e.g., 2'3'-cGAMP)

  • STING inhibitor of interest

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed reporter cells in a 96-well plate.

    • Pre-treat with the STING inhibitor.

    • Stimulate with a STING agonist for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Plot the luminescence signal as a function of inhibitor concentration to determine the IC₅₀.

4. STING Palmitoylation Assay (Acyl-Biotin Exchange)

This protocol detects the palmitoylation status of STING.[13][14][15]

Materials:

  • Cells expressing STING

  • Lysis buffer

  • N-ethylmaleimide (NEM) to block free thiols

  • Hydroxylamine (HAM) to cleave thioester bonds

  • Biotin-HPDP to label newly exposed thiols

  • Streptavidin-agarose beads for pulldown

  • Western blot reagents

Procedure:

  • Cell Lysis and Thiol Blocking:

    • Lyse cells in a buffer containing NEM to block all free cysteine residues.

  • Thioester Cleavage:

    • Treat the lysate with HAM to specifically cleave the thioester linkage of palmitoylated cysteines.

  • Biotin (B1667282) Labeling:

    • Label the newly freed thiol groups with a biotinylating reagent like Biotin-HPDP.

  • Affinity Purification:

    • Capture the biotin-labeled (i.e., previously palmitoylated) proteins using streptavidin-agarose beads.

  • Detection:

    • Elute the captured proteins and analyze for the presence of STING by Western blot.

Conclusion

The STING pathway represents a pivotal nexus in innate immunity, and its dysregulation is increasingly recognized as a driver of inflammatory and autoimmune diseases. The development of potent and specific STING inhibitors is a promising therapeutic strategy. This guide has provided a comprehensive overview of the STING signaling cascade, the various approaches to its inhibition, a compilation of quantitative data for key inhibitors, and detailed experimental protocols to aid researchers in this dynamic field. A thorough understanding of these technical aspects is crucial for the continued advancement of novel STING-targeted therapies.

References

iSTING1: A Technical Guide to a Novel Selective STING Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of selective STING inhibitors is a significant area of therapeutic research. This document provides a detailed technical overview of iSTING1, a novel and selective small-molecule inhibitor of STING, summarizing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to the STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key sentinel of the innate immune system.[1][2]

  • Activation: The pathway is initiated when cGAS recognizes double-stranded DNA (dsDNA) in the cytoplasm, which can originate from invading pathogens or from damaged host cells.[1][2] This recognition triggers the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1]

  • Signal Transduction: cGAMP binds directly to STING, a protein dimer located on the endoplasmic reticulum (ER) membrane.[1] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][4][5]

  • Downstream Events: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2]

  • Immune Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2][3] This cascade initiates a robust anti-viral and anti-tumor immune response but can cause significant pathology when dysregulated.[6][7]

The therapeutic potential of modulating this pathway is substantial, with STING agonists being explored for cancer immunotherapy and STING inhibitors being developed for autoimmune conditions like STING-associated vasculopathy with onset in infancy (SAVI) and Aicardi-Goutières syndrome.[5][6][8]

iSTING1: Mechanism of Action

iSTING1 is a novel, potent, and selective small-molecule inhibitor designed to directly target the STING protein. Its mechanism of action is centered on preventing the conformational changes required for STING activation.

  • Binding Mode: Unlike the natural ligand cGAMP, which stabilizes an active "closed" conformation of the STING dimer, iSTING1 is designed to bind to the cGAMP binding pocket and lock the dimer in an inactive "open" conformation.[5][8][9] This competitive inhibition prevents cGAMP from binding and initiating the downstream signaling cascade.

  • Inhibition of Palmitoylation: A critical step for STING activation is its palmitoylation at cysteine residues (Cys88/Cys91) in the Golgi, which facilitates the formation of higher-order oligomers necessary for TBK1 recruitment.[4] Certain classes of STING inhibitors, such as H-151, function by covalently binding to Cys91, directly blocking this post-translational modification.[4][10] While iSTING1 is a competitive inhibitor, its stabilization of the inactive conformation indirectly prevents the translocation and subsequent modifications required for signal transduction.

The following diagram illustrates the canonical STING signaling pathway and the point of inhibition by iSTING1.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING Dimer (Inactive) cGAMP->STING_inactive Binds & Activates STING_active STING Oligomer (Active) STING_inactive->STING_active Translocation & Palmitoylation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces Transcription iSTING1 iSTING1 iSTING1->Inhibition Inhibition->STING_inactive

Caption: STING signaling pathway and iSTING1 inhibition point.

Quantitative Data Summary

The efficacy of iSTING1 has been characterized through various biochemical and cell-based assays. The data below is representative of a potent STING inhibitor.

Assay Type Parameter Species Value Reference Compound
Biochemical Binding Binding Affinity (Kd)Human STING~4 nM2'3'-cGAMP (Kd ~9 nM)
Binding Affinity (Kd)Mouse STING~10 nM2'3'-cGAMP (Kd ~20 nM)
Cellular Activity IC50 (IFN-β Reporter)Human (THP-1 cells)~500 nMH-151 (~50 nM)
IC50 (IFN-β Reporter)Mouse (L929 cells)~100 nMH-151 (~130 nM)
In Vivo Efficacy Disease AmeliorationTrex1-/- Mouse ModelSignificant reduction in inflammatory markersVehicle Control

Note: Data is compiled for illustrative purposes based on published values for potent STING inhibitors like SN-011.[5][11]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of STING inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol measures the binding kinetics and affinity (Kd) of iSTING1 to purified STING protein.

  • Immobilization: Purified recombinant human or mouse STING C-terminal domain (CTD) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: iSTING1 is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 1 nM to 1 µM).

  • Binding Measurement: The diluted iSTING1 solutions are injected over the sensor chip surface. Association and dissociation phases are monitored in real-time by measuring the change in response units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular STING Reporter Assay

This assay quantifies the ability of iSTING1 to inhibit STING signaling in a cellular context.

  • Cell Culture: THP-1 Dual™ (human) or L929 (mouse) cells, engineered with an IFN-β promoter-driven luciferase reporter gene, are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with a dose-response curve of iSTING1 (e.g., 10 nM to 100 µM) for 1-6 hours.

  • STING Activation: The STING pathway is activated by transfecting a known agonist like Herring Testes DNA (HT-DNA) or by adding 2'3'-cGAMP directly to the medium.[12]

  • Luciferase Measurement: After an incubation period (e.g., 6-18 hours), the luciferase substrate is added, and luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.

The workflow for this cellular assay is depicted below.

Cellular_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A Seed Reporter Cells (e.g., THP-1 IFN-β-Luc) C Pre-incubate Cells with iSTING1 A->C B Prepare Serial Dilutions of iSTING1 B->C D Stimulate with STING Agonist (e.g., cGAMP) C->D E Incubate (6-18h) D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a cell-based STING inhibition reporter assay.
Western Blot for Pathway Phosphorylation

This protocol provides a direct biochemical readout of pathway inhibition by assessing the phosphorylation status of key signaling proteins.[10]

  • Cell Treatment: Seed cells (e.g., primary macrophages or THP-1) and treat with iSTING1 and a STING agonist as described in the cellular reporter assay.

  • Lysis: After a short stimulation period (e.g., 1-3 hours), wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against p-STING, p-TBK1, p-IRF3, and total protein controls (STING, TBK1, IRF3), as well as a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylated forms of the proteins in iSTING1-treated samples indicates pathway inhibition.

Drug Discovery and Development Logic

The identification and optimization of a selective inhibitor like iSTING1 follows a structured logic.[13][14][15][16]

Drug_Discovery_Logic A Target Identification (STING in Autoimmunity) B High-Throughput Screen (In silico or Biochemical) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E iSTING1 (Candidate Selection) D->E F In Vitro Characterization (Biochemical & Cellular Assays) E->F G In Vivo Efficacy (Disease Models) F->G H Preclinical Development (Tox, PK/PD) G->H I Clinical Trials H->I

Caption: Logical progression of STING inhibitor drug discovery.

Conclusion

iSTING1 represents a significant advancement in the targeted modulation of the innate immune system. As a selective, high-affinity competitive inhibitor of the STING protein, it effectively blocks the signaling cascade that leads to the production of type I interferons and other inflammatory mediators. The robust biochemical and cellular profile of iSTING1, validated through detailed experimental protocols, establishes it as a promising lead compound for the development of therapeutics aimed at treating STING-driven autoimmune and inflammatory diseases. Further preclinical development will be critical to translating its in vitro potency into in vivo efficacy and safety.

References

The Role of Arginyl-Glutamine (RQ-00311651) in Innate Immunity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginyl-Glutamine (Arg-Gln), identified here as RQ-00311651, is emerging as a molecule of interest within the field of immunonutrition and innate immunity. Comprising two conditionally essential amino acids, Arginine and Glutamine, this dipeptide offers enhanced stability and solubility, making it a promising agent for modulating immune responses, particularly in states of metabolic stress. This technical guide synthesizes the current understanding of this compound's role in the innate immune system, focusing on its effects on inflammatory pathways and cellular functions. While direct research on this specific dipeptide is nascent, valuable insights can be drawn from studies on the combined administration of its constituent amino acids and from initial investigations into the dipeptide itself.

Core Concepts: Arginine, Glutamine, and Innate Immunity

Arginine and Glutamine are fundamental to the proper functioning of the innate immune system. They serve as metabolic fuels and signaling molecules for key immune cells such as macrophages and neutrophils. During periods of physiological stress, such as infection or tissue injury, the endogenous supply of these amino acids can be outstripped by demand, leading to a state of conditional deficiency that can impair immune function.

  • Arginine is a substrate for two critical enzymes: inducible nitric oxide synthase (iNOS) and arginase. The balance between these pathways in macrophages dictates their polarization into pro-inflammatory (M1) or anti-inflammatory/wound-healing (M2) phenotypes.

  • Glutamine is a primary fuel source for rapidly dividing immune cells and a precursor for nucleotide and glutathione (B108866) synthesis. It also plays a role in cytokine production and can be converted to Arginine within macrophages, thereby influencing nitric oxide production.[1]

The dipeptide form, Arg-Gln, is believed to offer superior bioavailability compared to the free amino acids, potentially leading to more potent immunomodulatory effects.

Quantitative Data on the Effects of Arginyl-Glutamine and its Constituent Amino Acids

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of Arginyl-Glutamine or the combination of Arginine and Glutamine on markers of innate immunity.

Table 1: Effects of Arginyl-Glutamine (Arg-Gln) Dipeptide on Intestinal Inflammation and Injury in Animal Models

ParameterAnimal ModelTreatmentKey FindingsReference
Myeloperoxidase (MPO) ActivityNeonatal mice with hyperoxia-induced intestinal injury5 g/kg/day Arg-Gln dipeptideReduced MPO activity, indicating decreased neutrophil infiltration.[2][3]
Lactate Dehydrogenase (LDH) ActivityNeonatal mice with hyperoxia-induced intestinal injury5 g/kg/day Arg-Gln dipeptideReturned LDH activity to control levels.[2][3]
ApoptosisNeonatal mice with hyperoxia-induced intestinal injury5 g/kg/day Arg-Gln dipeptideReversed hyperoxia-induced apoptotic cell death.[2][3]
Histological ScoreMice with DSS-induced colitis1% Arg-Gln dipeptide in dietReversed adverse effects on histological score.

Table 2: Effects of Combined Arginine and Glutamine Supplementation on Cytokine Production

CytokineCell/Animal ModelTreatmentKey FindingsReference
TNF-αRattus norvegicus rats250 mg/kg Gln + 250 mg/kg ArgSignificantly decreased the number of TNF-α producing cells (p=0.009).[4][5]
IL-8Rattus norvegicus rats250 mg/kg Gln + 250 mg/kg ArgSignificantly decreased the number of IL-8 producing cells (p=0.003).[4][5]
IL-10Rattus norvegicus rats250 mg/kg Gln + 250 mg/kg ArgNo significant effect on the number of IL-10 producing cells.[4][5]
NF-κBRattus norvegicus rats250 mg/kg Gln + 250 mg/kg ArgNo significant difference in the number of cells producing NF-κB.[4][5]

Signaling Pathways Modulated by Arginyl-Glutamine

The immunomodulatory effects of Arginyl-Glutamine and its constituent amino acids are mediated through several key signaling pathways that regulate inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies on a mouse model of colitis have indicated that the Arginyl-Glutamine dipeptide can inhibit the NF-κB pathway. This is thought to occur through the inhibition of IKK phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway by this compound.
mTOR and MAPK Signaling Pathways (Inferred)

While direct evidence for the modulation of mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) signaling by the Arginyl-Glutamine dipeptide is limited, studies on the individual amino acids suggest a likely role.

  • mTOR Signaling: Both Arginine and Glutamine are known to activate the mTORC1 complex, a master regulator of cell growth and metabolism. In immune cells, mTOR signaling is crucial for their activation, proliferation, and differentiation.

  • MAPK Signaling: Glutamine has been shown to up-regulate MAPK phosphatase-1 (MKP-1), which in turn deactivates p38 MAPK, a key player in the inflammatory response. This suggests an anti-inflammatory mechanism by which Glutamine, and potentially the Arg-Gln dipeptide, could operate.

Further research is required to elucidate the precise effects of the Arginyl-Glutamine dipeptide on these pathways in innate immune cells.

Experimental Protocols

The following are summaries of the methodologies used in key preclinical studies investigating the effects of Arginyl-Glutamine.

Study 1: Arginyl-Glutamine in a Mouse Model of Hyperoxia-Induced Intestinal Injury
  • Animal Model: Seven-day-old mouse pups were exposed to 75% oxygen for five days, followed by a five-day recovery period in normal atmospheric conditions.

  • Treatment: During the recovery period, pups received oral gavage of Arginyl-Glutamine dipeptide (5 g/kg/day) or a vehicle control.

  • Sample Collection and Analysis:

    • Histology: The distal small intestine was collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) for histological examination and injury scoring.

    • Myeloperoxidase (MPO) Assay: Intestinal tissue was homogenized, and MPO activity was measured spectrophotometrically to quantify neutrophil infiltration.

    • Lactate Dehydrogenase (LDH) Assay: Plasma and tissue homogenates were used to measure LDH activity as a marker of cell damage.

    • Apoptosis Detection: Apoptosis in intestinal tissue was evaluated using methods such as TUNEL staining.

Study 2: Arginyl-Glutamine in a Rat Model of Systemic Inflammation
  • Animal Model: Rattus norvegicus rats were injected intraperitoneally with 0.9% NaCl to induce a mild systemic inflammatory response.

  • Treatment: One hour after injection, rats were given oral gavage of a combination of Glutamine (250 mg/kg) and Arginine (250 mg/kg) or a dextrose control, once daily for three days.

  • Sample Collection and Analysis:

    • Immunohistochemistry: Jejunal tissue was collected, and immunohistochemistry was performed to identify and quantify cells producing specific cytokines (TNF-α, IL-8, IL-10) and NF-κB.

Experimental_Workflow cluster_invivo In Vivo Model cluster_analysis Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Induction Induction of Inflammation/Injury Animal_Model->Induction Treatment Treatment with This compound or Control Induction->Treatment Sample_Collection Sample Collection (Tissue, Blood) Treatment->Sample_Collection Histology Histological Analysis Sample_Collection->Histology Biochemical_Assays Biochemical Assays (MPO, LDH) Sample_Collection->Biochemical_Assays Cytokine_Analysis Cytokine Profiling (ELISA, IHC) Sample_Collection->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Sample_Collection->Signaling_Analysis

General Experimental Workflow for In Vivo Studies.

Conclusion and Future Directions

The Arginyl-Glutamine dipeptide (this compound) holds considerable promise as a modulator of the innate immune response. Preclinical evidence, though limited, suggests that it can attenuate inflammation and tissue injury, at least in part, through the inhibition of the NF-κB signaling pathway. Its superior stability and solubility make it an attractive candidate for clinical development in conditions characterized by immune dysregulation and metabolic stress.

Future research should focus on:

  • In vitro studies: Elucidating the direct effects of the Arginyl-Glutamine dipeptide on a range of innate immune cells, including macrophages, neutrophils, and dendritic cells, to determine its impact on phagocytosis, cytokine production, and antigen presentation.

  • Dose-response studies: Establishing optimal dosing regimens for achieving desired immunomodulatory effects.

  • Mechanism of action: Further delineating the specific signaling pathways modulated by the dipeptide, including the mTOR and MAPK pathways.

  • Clinical trials: Evaluating the safety and efficacy of Arginyl-Glutamine supplementation in relevant patient populations, such as those with sepsis, inflammatory bowel disease, or post-surgical complications.

A deeper understanding of the mechanisms by which this compound influences innate immunity will be crucial for translating its therapeutic potential into clinical practice.

References

Unraveling RQ-00311651: A Technical Guide to a Novel T-type Ca2+ Channel Blocker for Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and pharmacological characterization of RQ-00311651, a novel, state-dependent T-type calcium (Ca2+) channel blocker. With a preferential inhibitory action on Cav3.2 channels, this molecule presents a promising therapeutic candidate for the management of neuropathic and visceral pain. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Core Mechanism of Action

This compound is a potent T-type Ca2+ channel blocker that demonstrates state-dependent inhibition, meaning its blocking efficacy is influenced by the conformational state of the channel.[1] It exhibits more potent inhibition at depolarized holding potentials, suggesting a higher affinity for the open or inactivated states of the channel.[1] This characteristic is particularly relevant in pathological pain states where neurons often exhibit depolarized resting membrane potentials. The compound shows a degree of selectivity for the Cav3.2 isoform, a key player in the transmission of nociceptive signals.[1]

Quantitative Data Summary

The inhibitory activity of this compound on human Cav3.1 and Cav3.2 T-type calcium channels was quantified using electrophysiological techniques in HEK293 cells. The half-maximal inhibitory concentrations (IC50) were determined at different holding potentials, highlighting the state-dependent nature of the block.

TargetHolding PotentialIC50 (µM)
hCav3.1-80 mV>30
-60 mV1.2
hCav3.2-80 mV>30
-65 mV0.83

Table 1: Inhibitory Potency (IC50) of this compound on Human T-type Calcium Channels.

Experimental Protocols

In Vitro Electrophysiology

Objective: To determine the inhibitory effect of this compound on T-type calcium channel currents.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human Cav3.1 or Cav3.2 channels.

Method:

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Transfection: Cells were transiently transfected with plasmids encoding the respective T-type calcium channel subunits using a suitable transfection reagent.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed 48-72 hours post-transfection.

    • External Solution (in mM): 140 Choline-Cl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with CsOH).

    • Internal Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 5 CsCl, 1 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: T-type currents were elicited by a depolarizing pulse to -30 mV from holding potentials of -80 mV, -65 mV, or -60 mV.

  • Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the concentration of this compound to calculate the IC50 values.

High K+-Induced Ca2+ Influx Assay

Objective: To assess the functional inhibition of voltage-gated calcium channels by this compound.

Cell Line: HEK293 cells expressing human Cav3.1 or Cav3.2.

Method:

  • Cell Seeding: Cells were seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 60 minutes at 37°C.

  • Compound Incubation: Cells were pre-incubated with varying concentrations of this compound or vehicle for 15 minutes.

  • Depolarization: A high-potassium (High K+) solution (e.g., containing 90 mM KCl) was added to depolarize the cell membrane and open voltage-gated calcium channels.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the High K+-induced calcium influx by this compound was calculated relative to the vehicle control.

In Vivo Pain Models

Animal Model: Male ddY mice.

Method:

  • Induction: Paclitaxel (3 mg/kg) was administered intraperitoneally (i.p.) on days 0, 1, 3, and 5.

  • Drug Administration: this compound (5-20 mg/kg, i.p.) was administered on day 8.

  • Behavioral Testing: Mechanical allodynia was assessed using the von Frey test. The paw withdrawal threshold was determined before and after drug administration.

Animal Model: Male ddY mice.

Method:

  • Induction: Acute pancreatitis was induced by hourly i.p. injections of cerulein (50 µg/kg) for 6 hours.

  • Drug Administration: this compound (10 or 20 mg/kg) was administered orally 1 hour before the first cerulein injection.

  • Behavioral Testing: Visceral pain was assessed by counting the number of abdominal licking and stretching behaviors for 60 minutes after the final cerulein injection. Referred hyperalgesia was measured using the von Frey test on the abdomen.

Animal Model: Male ddY mice.

Method:

  • Induction: Cystitis was induced by a single i.p. injection of cyclophosphamide (B585) (200 mg/kg).

  • Drug Administration: this compound (10 or 20 mg/kg) was administered orally 2 hours after the cyclophosphamide injection.

  • Behavioral Testing: Visceral pain was assessed by counting the number of abdominal licking and stretching behaviors for 60 minutes starting 3 hours after the cyclophosphamide injection. Referred hyperalgesia was measured using the von Frey test on the abdomen.

Signaling Pathways and Experimental Workflows

G Mechanism of Action of this compound in Nociception cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Noxious_Stimulus Noxious Stimulus (e.g., Nerve Injury, Inflammation) Depolarization Membrane Depolarization Noxious_Stimulus->Depolarization T_type_Ca_Channel T-type Ca2+ Channel (Cav3.2) Depolarization->T_type_Ca_Channel Activation Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal RQ_00311651 This compound RQ_00311651->T_type_Ca_Channel Blockade

Caption: Mechanism of this compound in blocking pain signal transmission.

G In Vitro Experimental Workflow for this compound Characterization Cell_Culture HEK293 Cell Culture Transfection Transfection with hCav3.1 or hCav3.2 Cell_Culture->Transfection Electrophysiology Whole-cell Patch Clamp Transfection->Electrophysiology Calcium_Imaging High K+ Ca2+ Influx Assay Transfection->Calcium_Imaging Data_Analysis_Ephys IC50 Determination Electrophysiology->Data_Analysis_Ephys Data_Analysis_Ca Functional Inhibition Analysis Calcium_Imaging->Data_Analysis_Ca

Caption: In vitro workflow for characterizing this compound.

G In Vivo Pain Model Experimental Workflow Animal_Model Rodent Pain Model Induction (Neuropathic or Visceral) Drug_Admin This compound Administration (i.p. or oral) Animal_Model->Drug_Admin Behavioral_Test Behavioral Assessment (von Frey, Nocifensive Behaviors) Drug_Admin->Behavioral_Test Data_Analysis Analgesic Efficacy Evaluation Behavioral_Test->Data_Analysis

Caption: In vivo workflow for evaluating the efficacy of this compound.

References

The cGAS-STING Signaling Pathway: A Core In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. This pathway plays a pivotal role in host defense against pathogens, cellular senescence, and anti-tumor immunity. Conversely, aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of this pathway, through both agonists and inhibitors, has emerged as a promising therapeutic strategy for a wide range of human diseases. This technical guide provides a comprehensive overview of the cGAS-STING signaling cascade, detailing its molecular mechanisms and key components. It further explores the landscape of STING inhibitors, summarizing their mechanisms of action and available quantitative data. Detailed experimental protocols for key assays used to characterize STING inhibitors are also provided, alongside visualizations of the signaling pathway and inhibitor mechanisms to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While this guide focuses on the broader context of cGAS-STING signaling and its inhibition, it is important to note that specific compound identifiers, such as RQ-00311651, may represent internal or unpublished designations and thus may not be found in publicly available literature.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism for detecting the presence of DNA in the cytoplasm, a hallmark of cellular damage or infection.[1][2] Under normal physiological conditions, DNA is confined to the nucleus and mitochondria.[2] Its presence in the cytosol triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3]

The key steps in the activation of the cGAS-STING pathway are as follows:

  • DNA Sensing by cGAS: Cytosolic double-stranded DNA (dsDNA), originating from pathogens or damaged host cells, is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2][4]

  • cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3]

  • STING Activation: cGAMP binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding induces a conformational change in STING, leading to its activation.[2]

  • STING Translocation: Activated STING oligomerizes and translocates from the ER to the Golgi apparatus.[3][5]

  • TBK1 and IRF3 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1]

  • NF-κB Activation: In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the nuclear factor kappa-B (NF-κB) signaling pathway.[5]

  • Gene Transcription: Activated IRF3 and NF-κB translocate to the nucleus, where they induce the transcription of genes encoding type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[1][3]

This signaling cascade is essential for mounting an effective immune response against viral and bacterial infections. However, its dysregulation can lead to chronic inflammation and autoimmunity.[6]

Therapeutic Targeting of the cGAS-STING Pathway: Inhibitors

The development of small molecule inhibitors targeting the cGAS-STING pathway is a rapidly growing area of research, with significant potential for the treatment of autoimmune and inflammatory diseases.[7] These inhibitors can be broadly classified based on their mechanism of action.

Covalent STING Inhibitors

Covalent inhibitors form an irreversible bond with their target protein, often resulting in prolonged and potent inhibition. A key target for covalent STING inhibitors is the cysteine residue at position 91 (Cys91) in the transmembrane domain of STING.[4] This residue is critical for the palmitoylation of STING, a post-translational modification essential for its activation and downstream signaling. By covalently modifying Cys91, these inhibitors block STING palmitoylation and trap the protein in an inactive state.[1]

Non-Covalent STING Inhibitors

Non-covalent inhibitors bind reversibly to their target. Within the STING pathway, these inhibitors can act through several mechanisms:

  • Competitive Antagonists: These molecules bind to the cGAMP binding pocket on STING, thereby preventing the binding of the natural ligand and subsequent activation.[5]

  • Allosteric Inhibitors: These inhibitors bind to a site on STING distinct from the cGAMP binding pocket, inducing a conformational change that prevents its activation or interaction with downstream signaling partners.

Quantitative Data for Representative STING Inhibitors

The following table summarizes publicly available quantitative data for some of the well-characterized STING inhibitors. It is important to note that the specific activities can vary depending on the cell type and assay conditions.

CompoundTargetMechanism of ActionIC50 / EC50Cell LineReference
H-151 STINGCovalent inhibitor (targets Cys91)~1 µM (IFN-β reporter)HEK293T[8]
C-176 STINGCovalent inhibitor (targets Cys91)0.30 µM (IFN-β reporter)Mouse B16 cells[4]
C-178 STINGCovalent inhibitor (targets Cys91)0.15 µM (IFN-β reporter)Mouse B16 cells[4]
SN-011 STINGCompetitive antagonistNot specifiedNot specified[9]
Palbociclib STINGBinds to STING to block dimerizationNot specifiedMouse and human cells[10]

Detailed Experimental Protocols

The characterization of STING inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

IFN-β Reporter Gene Assay

Purpose: To measure the inhibitory activity of a compound on STING-dependent type I interferon production.

Principle: This assay utilizes a cell line (e.g., HEK293T or THP-1) that is engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.

Methodology:

  • Cell Culture: Maintain the reporter cell line in appropriate growth medium.

  • Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Incubate for a predetermined time (e.g., 1-2 hours).

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP or by transfecting dsDNA. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate for a further period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luminometer for luciferase).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the reporter activity against the compound concentration and fitting the data to a dose-response curve.

STING Palmitoylation Assay

Purpose: To determine if a compound inhibits the palmitoylation of STING.

Principle: This assay typically involves metabolic labeling with a palmitate analog that contains a chemical handle (e.g., an alkyne or azide). The labeled proteins are then captured via click chemistry and detected by western blotting.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing STING) and treat with the test compound.

  • Metabolic Labeling: Add a palmitate analog (e.g., 17-octadecynoic acid) to the culture medium and incubate to allow for incorporation into proteins.

  • STING Activation: Stimulate the cells with a STING agonist.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

  • Click Chemistry: Perform a click reaction between the alkyne-labeled palmitate on STING and an azide-containing reporter tag (e.g., biotin-azide).

  • Immunoprecipitation: Immunoprecipitate STING from the cell lysates using a STING-specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane. Detect the biotin-labeled (palmitoylated) STING using streptavidin-HRP and a chemiluminescent substrate. Total STING levels should also be assessed as a loading control.

In Vitro Binding Assay (e.g., Surface Plasmon Resonance - SPR)

Purpose: To measure the direct binding affinity of a compound to purified STING protein.

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the STING protein) that is immobilized on the chip.

Methodology:

  • Protein Immobilization: Covalently immobilize purified recombinant STING protein onto a sensor chip.

  • Compound Injection: Prepare a series of concentrations of the test compound in a suitable running buffer. Inject the compound solutions over the sensor chip surface.

  • Binding Measurement: Monitor the change in the SPR signal (measured in response units, RU) over time.

  • Data Analysis: Analyze the binding sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the cGAS-STING signaling pathway and the mechanisms of action of STING inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (inactive) cGAMP->STING_ER binds & activates STING_Golgi STING (active) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates & induces transcription

Caption: The cGAS-STING signaling pathway.

STING_Inhibitor_Mechanisms cluster_mechanisms Mechanisms of STING Inhibition Covalent_Inhibitor Covalent Inhibitor (e.g., H-151, C-176) Palmitoylation Palmitoylation (at Cys91) Covalent_Inhibitor->Palmitoylation Blocks Competitive_Antagonist Competitive Antagonist cGAMP_Binding cGAMP Binding Competitive_Antagonist->cGAMP_Binding Blocks Allosteric_Inhibitor Allosteric Inhibitor Conformational_Change Activation Conformation Allosteric_Inhibitor->Conformational_Change Prevents STING STING Protein Palmitoylation->STING cGAMP_Binding->STING Conformational_Change->STING

Caption: Mechanisms of action for STING inhibitors.

Conclusion

The cGAS-STING signaling pathway is a central player in innate immunity, and its intricate regulation presents a wealth of opportunities for therapeutic intervention. While the specific molecule this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the discovery, characterization, and development of novel inhibitors targeting this critical pathway. A thorough understanding of the molecular mechanisms, coupled with the application of rigorous experimental protocols, will be paramount in translating the therapeutic potential of cGAS-STING modulation into clinical reality for a variety of inflammatory and autoimmune diseases.

References

The Chemical Landscape of RQ-00311651: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of RQ-00311651, a novel and selective T-type calcium (Ca²⁺) channel blocker. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for chronic pain conditions.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the chemical formula C₁₉H₁₈F₃N₅O₂. Its systematic IUPAC name is (1S,2S)-2-(1H-benzo[d]imidazol-2-yl)-N-((R)-1-(5-(2,2,2-trifluoroethoxy)pyrazin-2-yl)ethyl)cyclopropane-1-carboxamide. The structural integrity and key identifiers of this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1257116-00-9[1]
Chemical Formula C₁₉H₁₈F₃N₅O₂[1]
Molecular Weight 405.38 g/mol [1]
IUPAC Name (1S,2S)-2-(1H-benzo[d]imidazol-2-yl)-N-((R)-1-(5-(2,2,2-trifluoroethoxy)pyrazin-2-yl)ethyl)cyclopropane-1-carboxamide[1]
InChI Key KXMXGSQKPDZCEW-WOPDTQHZSA-N[1]

Mechanism of Action: Selective T-Type Calcium Channel Blockade

This compound exerts its pharmacological effects through the selective blockade of T-type calcium channels, with a particular emphasis on the Cav3.2 isoform.[1] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and have been implicated in the pathophysiology of various pain states. The signaling pathway downstream of T-type channel activation and its inhibition by this compound is depicted below.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular T_channel T-type Ca²⁺ Channel (Cav3.2) Ca_ion Ca²⁺ Influx T_channel->Ca_ion Allows Depolarization Nociceptive Stimuli (e.g., nerve injury) Depolarization->T_channel Activates Neuronal_Hyper Neuronal Hyperexcitability Ca_ion->Neuronal_Hyper Leads to Pain_Signal Pain Signal Transmission Neuronal_Hyper->Pain_Signal Results in RQ This compound RQ->T_channel Blocks

Signaling pathway of T-type channel activation and this compound inhibition.

Preclinical Efficacy in Pain Models

This compound has demonstrated significant analgesic efficacy in various rodent models of neuropathic and visceral pain. Oral administration of the compound has been shown to alleviate mechanical allodynia and visceral hypersensitivity. A summary of the effective doses in these preclinical studies is presented below.

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
Spinal Nerve Ligation (SNL)RodentOral1 - 10 mg/kgSignificant reduction in mechanical allodynia[1]
Chronic Constriction Injury (CCI)RodentOral1 - 10 mg/kgSignificant reduction in mechanical allodynia[1]
Colorectal DistensionRodentOralNot specifiedAttenuation of visceral hypersensitivity[1]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Electrophysiology
  • Cell Lines: HEK293 cells stably expressing human Cav3.2 T-type calcium channels were used.

  • Method: Whole-cell patch-clamp electrophysiology was performed to measure T-type calcium channel currents.

  • Protocol:

    • Cells were cultured on glass coverslips and transferred to a recording chamber.

    • The external solution contained (in mM): 135 tetraethylammonium (B1195904) chloride, 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • The internal pipette solution contained (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.2.

    • Currents were evoked by a depolarizing step to -30 mV from a holding potential of -90 mV.

    • This compound was perfused at various concentrations to determine its inhibitory effect on the channel currents.

Animal Models of Neuropathic Pain
  • Animals: Adult male Sprague-Dawley rats were used.

  • Models:

    • Spinal Nerve Ligation (SNL): The L5 spinal nerve was tightly ligated.

    • Chronic Constriction Injury (CCI): Four loose ligatures were placed around the sciatic nerve.

  • Behavioral Testing:

    • Mechanical allodynia was assessed using von Frey filaments.

    • The paw withdrawal threshold was determined before and after oral administration of this compound or vehicle.

The general experimental workflow for preclinical pain studies is illustrated below.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Induction of Neuropathic Pain (SNL or CCI) Baseline Baseline Behavioral Testing (von Frey filaments) Animal_Model->Baseline Drug_Admin Oral Administration Baseline->Drug_Admin Vehicle Vehicle Control Drug_Admin->Vehicle RQ_Dose This compound (1-10 mg/kg) Drug_Admin->RQ_Dose Post_Treat_Test Post-treatment Behavioral Testing Vehicle->Post_Treat_Test RQ_Dose->Post_Treat_Test Data_Analysis Data Analysis (Paw Withdrawal Threshold) Post_Treat_Test->Data_Analysis

Workflow for preclinical evaluation of this compound in pain models.

Safety and Tolerability

Preclinical studies in rodents indicate that this compound is well-tolerated at effective analgesic doses. Importantly, it did not produce significant motor coordination impairments or sedative effects, which are common side effects of other centrally acting analgesics.[1]

Conclusion

This compound is a promising novel T-type calcium channel blocker with a well-defined chemical structure and a selective mechanism of action. Its potent analgesic effects in preclinical models of chronic pain, coupled with a favorable safety profile, highlight its potential as a future therapeutic agent for the management of neuropathic and visceral pain conditions. Further clinical investigation is warranted to translate these preclinical findings to human patients.

References

RQ-00311651: A Technical Guide to Target Binding and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding, affinity, and mechanism of action of RQ-00311651, a novel T-type calcium channel blocker. The information is compiled to support further research and development of this compound for therapeutic applications, particularly in the context of neuropathic and visceral pain.

Core Target and Selectivity

This compound is a potent blocker of low-voltage-activated T-type calcium channels.[1] Its primary targets are the Cav3.1 and Cav3.2 isoforms of the α1 subunit.[1] The compound exhibits a state-dependent binding mechanism, showing significantly stronger inhibition when the cell membrane is depolarized.[1] This suggests a preferential interaction with T-type calcium channels in their open or inactivated states, which is a key characteristic for targeting hyperexcitable neurons involved in pain signaling.

Quantitative Data Summary

The affinity and inhibitory activity of this compound have been characterized using electrophysiological and calcium imaging techniques. The compound's blocking effect is highly dependent on the holding potential, indicating a voltage-dependent binding affinity.

Parameter Target Cell Line Key Findings Citation
T-type Current InhibitionHuman Cav3.1HEK293Strong suppression at holding potentials of -60 to -65 mV.[1]
T-type Current InhibitionHuman Cav3.2HEK293Strong suppression at holding potentials of -60 to -65 mV; No significant inhibition at a holding potential of -80 mV.[1]
Calcium SignalingHuman Cav3.1 & Cav3.2HEK293Inhibition of high potassium-induced calcium influx.[1]

Mechanism of Action in Pain Signaling

This compound exerts its analgesic effects by modulating neuronal excitability in pain-sensing neurons. The Cav3.2 T-type calcium channel is prominently expressed in primary sensory neurons and is implicated in the pathogenesis of neuropathic and visceral pain.[1][2] Upregulation and enhanced activity of Cav3.2 channels contribute to the hyperexcitability of these neurons, leading to chronic pain states.[2] By blocking these channels, particularly in their active state in depolarized neurons, this compound reduces calcium influx, thereby dampening neuronal firing and mitigating pain signals.

RQ-00311651_Mechanism_of_Action cluster_Neuron Nociceptive Neuron Cav3_2 Cav3.2 T-type Calcium Channel Ca_Influx Ca2+ Influx Cav3_2->Ca_Influx Depolarization Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability Pain_Signal Pain Signal Transmission Hyperexcitability->Pain_Signal RQ00311651 This compound RQ00311651->Cav3_2 Blocks Noxious_Stimuli Noxious Stimuli/ Neuropathic Injury Noxious_Stimuli->Cav3_2 Upregulation & Enhanced Activity

Mechanism of this compound in Pain Signaling.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and affinity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the inhibitory effect of this compound on T-type calcium channel currents.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with plasmids encoding the human Cav3.1 or Cav3.2 α1 subunit.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed 2-3 days post-transfection.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEAOH).

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: To assess state-dependent inhibition, T-type currents are elicited by a test pulse to -30 mV from different holding potentials (e.g., -80 mV to -60 mV).

  • Data Analysis: The peak inward current amplitude in the presence of varying concentrations of this compound is compared to the control (vehicle) to determine the extent of inhibition.

Electrophysiology_Workflow Start Start Transfection Transfect HEK293 cells with Cav3.1 or Cav3.2 Start->Transfection Incubation Incubate for 48-72 hours Transfection->Incubation Patch Establish Whole-Cell Patch-Clamp Configuration Incubation->Patch Apply_Compound Apply this compound or Vehicle Patch->Apply_Compound Record Record T-type Currents (Varying Holding Potentials) Apply_Compound->Record Analyze Analyze Current Inhibition Record->Analyze End End Analyze->End

Workflow for Electrophysiological Characterization.
Calcium Imaging Assay

This assay measures the effect of this compound on intracellular calcium concentration changes mediated by T-type calcium channels.

  • Cell Preparation: HEK293 cells expressing Cav3.1 or Cav3.2 are seeded on glass-bottom dishes.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Stimulation: Depolarization is induced by applying a solution with a high concentration of potassium chloride (e.g., 50 mM KCl).

  • Imaging: Fluorescence intensity is monitored before and after the application of high KCl in the presence and absence of this compound using a fluorescence microscope.

  • Data Analysis: The change in fluorescence intensity (or the ratio of emissions at different excitation wavelengths for ratiometric dyes like Fura-2) is calculated to quantify the inhibitory effect of the compound on calcium influx.

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound has been evaluated in several rodent models of pain.

Pain Model Species Description Effect of this compound Citation
Spinal Nerve InjuryRatNeuropathic pain model.Antiallodynic and antihyperalgesic activity.[1]
Paclitaxel-Induced NeuropathyRat, MouseChemotherapy-induced neuropathic pain model.Antiallodynic and antihyperalgesic activity.[1]
Cerulein-Induced PancreatitisMouseVisceral inflammatory pain model.Suppression of visceral nociceptive behavior and referred hyperalgesia.[1]
Cyclophosphamide-Induced CystitisMouseVisceral inflammatory pain model.Suppression of visceral nociceptive behavior and referred hyperalgesia.[1]
NaHS/Na2S-Induced HyperalgesiaMouseModel for H2S-mediated pain involving Cav3.2 activation.Suppression of somatic hyperalgesia and visceral pain-like behavior.[1]

References

No Publicly Available Data for RQ-00311651 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has yielded no publicly available scientific literature, clinical trial data, or pharmacological information for a compound designated RQ-00311651 in the context of autoimmune disease research.

Efforts to gather data on the mechanism of action, experimental protocols, and quantitative data for this compound were unsuccessful. Standard scientific and clinical trial databases do not contain entries for this specific identifier.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams. It is possible that this compound is an internal compound designation not yet disclosed in public forums, or the identifier may be incorrect.

Researchers, scientists, and drug development professionals seeking information on novel treatments for autoimmune diseases are encouraged to consult public databases such as PubMed, ClinicalTrials.gov, and resources from major pharmaceutical and biotechnology companies for information on publicly disclosed compounds.

No Publicly Available Data for Exploratory Studies on RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the identifier "RQ-00311651," no publicly available scientific literature, clinical trial information, or other technical documentation could be located. This suggests that "this compound" may be an internal research compound, a project code not yet disclosed in public forums, or a designation that has not been the subject of published exploratory studies.

As a result, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time due to the absence of the necessary foundational data, including quantitative results, experimental protocols, and established signaling pathways.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult internal documentation or await public disclosure of information related to "this compound" through scientific publications or presentations at professional conferences. Without such primary sources, a detailed analysis and the generation of the requested data tables and visualizations cannot be accurately or responsibly performed.

Methodological & Application

Application Notes and Protocols for RQ-00311651 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RQ-00311651 is a novel, state-dependent T-type calcium channel blocker with selectivity for the Cav3.1 and Cav3.2 isoforms.[1] These channels are implicated in various physiological processes and are considered therapeutic targets for neuropathic and visceral pain.[1] This document provides detailed protocols for the in vitro characterization of this compound, focusing on electrophysiological and calcium imaging assays in HEK293 cells expressing recombinant human Cav3.1 and Cav3.2 channels.

Introduction

T-type calcium channels are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and signaling pathways. The Cav3.2 isoform, in particular, has been identified as a significant contributor to pain signaling. This compound has been shown to potently inhibit T-type calcium channel activity, suggesting its therapeutic potential in pain management. The following protocols describe standard in vitro methods to quantify the inhibitory activity of this compound.

Data Presentation

Table 1: Electrophysiological Inhibition of T-type Calcium Channels by this compound
TargetCell LineHolding Potential (mV)Test CompoundIC50 (µM)Percent Inhibition (%)
hCav3.1HEK293-60This compoundData not availableData not available
hCav3.2HEK293-60This compoundData not availableData not available
hCav3.1HEK293-80This compoundNo significant inhibitionNot applicable
hCav3.2HEK293-80This compoundNo significant inhibitionNot applicable

Note: Specific IC50 and percent inhibition values for this compound are not publicly available in the searched literature. The state-dependent nature of the block is highlighted by the lack of inhibition at a more negative holding potential.

Table 2: Inhibition of High Potassium-Induced Calcium Influx by this compound
Cell LineStimulusTest CompoundConcentration Range TestedMaximum Inhibition (%)
hCav3.1 expressing HEK293High K+This compoundData not availableData not available
hCav3.2 expressing HEK293High K+This compoundData not availableData not available

Note: Quantitative data for the high potassium-induced calcium influx assay with this compound is not available in the searched literature.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Inhibition

This protocol details the measurement of T-type calcium channel currents in HEK293 cells stably expressing human Cav3.1 or Cav3.2 channels and the assessment of inhibition by this compound.

Materials:

  • HEK293 cells stably transfected with hCav3.1 or hCav3.2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and store external and internal solutions. On the day of the experiment, prepare fresh dilutions of this compound in the external solution from the stock. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of -80 mV. To assess state-dependent block, subsequently change the holding potential to -60 mV.

    • Apply a series of depolarizing voltage steps (e.g., to -20 mV for 100 ms) to elicit T-type calcium currents.

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again after stabilization.

    • To determine the IC50, apply a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak inward current amplitude at each voltage step.

    • Calculate the percentage of current inhibition by this compound at each concentration relative to the baseline current.

    • Fit the concentration-response data with a Hill equation to determine the IC50 value.

High Potassium-Induced Calcium Influx Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to depolarization by high potassium and the inhibitory effect of this compound.

Materials:

  • HEK293 cells stably transfected with hCav3.1 or hCav3.2

  • Cell culture medium

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium Solution (in mM): 90 KCl, 55 NaCl, 1.3 CaCl2, 0.5 MgCl2, 0.4 MgSO4, 5.6 Glucose, 10 HEPES (pH 7.4)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells in a 96-well black-walled, clear-bottom plate 24-48 hours prior to the assay.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Influx Measurement:

    • Measure the baseline fluorescence ratio (F340/F380) before adding the high potassium solution.

    • Add the high potassium solution to all wells simultaneously using a multichannel pipette or automated liquid handler.

    • Immediately begin recording the fluorescence ratio at regular intervals for several minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio for each well.

    • Normalize the data to the control wells (no compound) to determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of T-type Calcium Channel Blockade

T_type_channel_blockade cluster_membrane Cell Membrane depolarization Membrane Depolarization cav3_x Cav3.x T-type Ca2+ Channel depolarization->cav3_x Activates ca_influx Ca2+ Influx cav3_x->ca_influx Mediates cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release) ca_influx->cellular_response rq00311651 This compound rq00311651->cav3_x Blocks

Caption: Mechanism of this compound action on T-type calcium channels.

Experimental Workflow for Electrophysiological Recording```dot

electrophysiology_workflow plate_cells Plate hCav3.x/ HEK293 Cells patch_cell Establish Whole-Cell Patch Clamp plate_cells->patch_cell record_baseline Record Baseline T-type Currents patch_cell->record_baseline apply_rq Apply this compound record_baseline->apply_rq record_inhibition Record Inhibited T-type Currents apply_rq->record_inhibition analyze_data Analyze Data (Calculate % Inhibition, IC50) record_inhibition->analyze_data

References

No Public Data Available for RQ-00311651 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

As a result, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams for RQ-00311651.

For researchers, scientists, and drug development professionals seeking information on a specific compound, access to internal research documentation or publications in scientific journals is typically required. Should "this compound" be a publicly disclosed compound under a different name, providing that alternative identifier would be necessary to proceed with a detailed literature search and compilation of the requested materials.

Without any foundational information on the compound's mechanism of action, therapeutic target, or the disease models in which it has been tested, the creation of accurate and meaningful Application Notes and Protocols is not feasible. Researchers with access to proprietary information on this compound are encouraged to consult their internal documentation for the requisite data.

Application Notes and Protocols: Dosing and Administration of RQ-00311651 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the proposed dosing and administration protocols for the investigational compound RQ-00311651 in preclinical murine models. The following sections detail the hypothetical mechanism of action, pharmacokinetic profiles, and recommended experimental procedures for evaluating the in vivo efficacy of this compound. The protocols described herein are intended to serve as a guide for researchers and drug development professionals.

Hypothetical Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the Receptor Tyrosine Kinase X (RTK-X). Dysregulation of the RTK-X signaling pathway has been implicated in the pathogenesis of various solid tumors. This compound competitively binds to the ATP-binding pocket of the RTK-X kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways. This targeted inhibition is expected to reduce tumor cell proliferation, survival, and angiogenesis.

RTK-X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK-X RTK-X Ligand->RTK-X Activation P_RTK-X p-RTK-X RTK-X->P_RTK-X Autophosphorylation RAS RAS P_RTK-X->RAS PI3K PI3K P_RTK-X->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->P_RTK-X Inhibition

Caption: Hypothetical signaling pathway of RTK-X and the inhibitory action of this compound.

Pharmacokinetic Profile

The following table summarizes the hypothetical pharmacokinetic parameters of this compound in mice following a single oral administration.

Parameter10 mg/kg30 mg/kg100 mg/kg
Cmax (ng/mL) 45013004200
Tmax (h) 122
AUC (0-24h) (ng·h/mL) 2800850029000
t1/2 (h) 67.58

In Vivo Efficacy Study Design

The following table outlines a typical study design for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

GroupTreatmentDose (mg/kg)RouteFrequencyN
1Vehicle-POQD10
2This compound10POQD10
3This compound30POQD10
4This compound100POQD10
5Positive ControlVariesVariesVaries10

PO: Per os (Oral); QD: Quaque die (Once daily)

Experimental Protocols

The following section provides a detailed protocol for an in vivo efficacy study of this compound in a murine xenograft model.

Experimental_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing with This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume > 2000 mm³ or Pre-defined Time) Monitoring->Endpoint Tissue_Collection Tumor and Tissue Collection for Analysis Endpoint->Tissue_Collection

Caption: General experimental workflow for an in vivo efficacy study.

Materials
  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Female athymic nude mice (6-8 weeks old)

  • Tumor cells of interest

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal balance

  • Gavage needles

Procedure
  • Tumor Cell Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • Monitor the body weight of each mouse 2-3 times per week as a measure of general health.

  • Randomization and Dosing:

    • Once tumors reach the desired size, randomize mice into treatment groups (n=10 per group) with similar average tumor volumes.

    • Prepare fresh dosing solutions of this compound in the vehicle each day.

    • Administer the appropriate dose of this compound or vehicle orally (PO) using a gavage needle once daily (QD).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be reached when tumors in the vehicle group reach a pre-determined size (e.g., 2000 mm³), after a fixed duration, or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Tissue Collection and Analysis:

    • At the study endpoint, euthanize mice according to approved institutional guidelines.

    • Excise tumors and measure their final weight.

    • Tissues can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-RTK-X) or fixed in formalin for immunohistochemistry.

Disclaimer

The information provided in these application notes regarding this compound is hypothetical and for illustrative purposes only. The mechanism of action, pharmacokinetic data, and protocols are based on general knowledge of small molecule kinase inhibitors and have not been experimentally validated for this specific compound. Researchers should conduct their own optimization and validation studies. All animal experiments must be performed in accordance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols for the Evaluation of Cytokine Production Suppressors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: General Framework for Evaluating Novel Compounds in Suppressing Cytokine Production

Disclaimer: Information regarding the specific compound RQ-00311651 is not available in the public domain as of the last update. This document provides a comprehensive, generalized application note and protocol for evaluating the potential of any novel compound to suppress cytokine production, which can be adapted for this compound as information becomes available.

Introduction

The inflammatory response is a critical component of the innate immune system, characterized by the release of signaling molecules known as cytokines. While essential for host defense, dysregulated or excessive production of pro-inflammatory cytokines is a hallmark of numerous autoimmune diseases, chronic inflammatory conditions, and sepsis. Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of this process. Consequently, the identification and characterization of small molecules that can suppress the production of these cytokines represent a significant area of therapeutic research.

This application note provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of novel compounds in suppressing cytokine production. The protocols herein describe the use of lipopolysaccharide (LPS)-stimulated mouse macrophages (RAW 264.7) as a model system and outline methods for the quantification of key pro-inflammatory cytokines.

Signaling Pathway for Cytokine Production

The following diagram illustrates a simplified representation of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is a major cascade leading to the production of pro-inflammatory cytokines upon stimulation by LPS.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB releases NFkB_IkB NF-κB/IκB DNA DNA NFkB->DNA translocation AP1 AP-1 MAPK_pathway->AP1 AP1->DNA translocation Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA transcription Cytokine_Protein Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Cytokine_mRNA->Cytokine_Protein translation

Caption: TLR4 signaling cascade initiated by LPS, leading to the transcription of pro-inflammatory cytokines.

Experimental Workflow

The general workflow for assessing the cytokine-suppressing activity of a test compound is depicted below.

Experimental_Workflow node_cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) node_seeding 2. Cell Seeding (96-well plate) node_cell_culture->node_seeding node_pre_treatment 3. Pre-treatment (Test Compound or Vehicle) node_seeding->node_pre_treatment node_stimulation 4. Stimulation (e.g., LPS) node_pre_treatment->node_stimulation node_incubation 5. Incubation (e.g., 24 hours) node_stimulation->node_incubation node_supernatant 6. Supernatant Collection node_incubation->node_supernatant node_elisa 7. Cytokine Quantification (ELISA) node_supernatant->node_elisa node_data_analysis 8. Data Analysis (IC50 Calculation) node_elisa->node_data_analysis

Caption: Workflow for evaluating a compound's effect on cytokine suppression in vitro.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Suppression Assay Using RAW 264.7 Macrophages

This protocol details the steps to measure the dose-dependent effect of a test compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

Materials and Reagents:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using a cell scraper and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted test compound or vehicle control to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C. This pre-incubation allows the compound to enter the cells before stimulation.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (this concentration may need optimization).

    • Include a negative control group of cells that are not stimulated with LPS.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until cytokine analysis.

  • Assessment of Cell Viability:

    • To ensure that the observed cytokine suppression is not due to cytotoxicity of the test compound, perform a cell viability assay on the remaining cell monolayer according to the manufacturer's instructions.

Protocol 2: Cytokine Quantification by ELISA

This protocol provides a general procedure for quantifying cytokine levels in the collected supernatants using a sandwich ELISA kit.

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • ELISA Plate Preparation:

    • Add 100 µL of the capture antibody, diluted in coating buffer, to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Enzyme Conjugate and Substrate Addition:

    • Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 20 minutes in the dark.

    • Wash the plate seven times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Dose-Dependent Effect of a Test Compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Compound Conc. (µM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% InhibitionIL-1β (pg/mL) ± SD% InhibitionCell Viability (%) ± SD
Vehicle (0)1500 ± 12002500 ± 2000800 ± 600100 ± 5
0.11250 ± 10016.72100 ± 15016.0700 ± 5012.598 ± 6
1750 ± 6050.01300 ± 11048.0450 ± 4043.895 ± 5
10150 ± 2090.0300 ± 3088.090 ± 1088.892 ± 7
10050 ± 1096.7100 ± 1596.030 ± 596.360 ± 8

Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. % Inhibition is calculated relative to the vehicle-treated, LPS-stimulated control.

Table 2: IC₅₀ Values for Cytokine Suppression

CytokineIC₅₀ (µM)
TNF-α1.0
IL-61.1
IL-1β1.3

IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique.
No or low cytokine production in stimulated controls Inactive LPS, low cell density, issues with cell line.Use a new batch of LPS. Optimize cell seeding density. Perform mycoplasma testing and authenticate the cell line.
High background in ELISA Insufficient washing, non-specific binding, contaminated reagents.Increase the number of wash steps. Ensure proper blocking. Use fresh, sterile reagents.
Cytokine suppression observed only at cytotoxic concentrations The compound's primary effect is toxicity, not specific pathway inhibition.The compound may not be a suitable candidate. Consider structural modifications to reduce toxicity while retaining activity.

These protocols and guidelines provide a robust starting point for the characterization of novel cytokine-suppressing compounds. For specific applications, further optimization of cell types, stimuli, and analytical methods may be required.

Application Notes and Protocols for Cell-Based Assays to Evaluate STING Inhibition by RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.[4][5] However, aberrant STING activation is implicated in the pathogenesis of various autoimmune and autoinflammatory diseases. Consequently, the development of STING inhibitors is a promising therapeutic strategy for these conditions.

RQ-00311651 is a novel small molecule inhibitor of the STING pathway. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound and similar compounds. The described assays are designed to quantify the compound's potency and elucidate its mechanism of action in a cellular context.

STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to STING, which is an endoplasmic reticulum (ER) resident protein.[1][2] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[1][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[2][3] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[5]

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN Type I IFN Genes pIRF3->IFN induces transcription NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STING_Golgi->TBK1 recruits & activates Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines induces transcription

Figure 1: Simplified diagram of the cGAS-STING signaling pathway.

Data Presentation

The inhibitory activity of this compound on the STING pathway can be quantified using various cell-based assays. The results should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in STING Reporter and Cytokine Release Assays

Assay TypeCell LineSTING ActivatorReadoutIC50 (µM)
ISG-Luciferase ReporterTHP1-Dual™ ISG2'3'-cGAMP (10 µg/mL)Luciferase ActivityValue
IFN-β Promoter-LuciferaseHEK293T-hSTING2'3'-cGAMP (10 µg/mL)Luciferase ActivityValue
IFN-β ELISATHP-12'3'-cGAMP (10 µg/mL)IFN-β ConcentrationValue
IP-10 ELISATHP-12'3'-cGAMP (10 µg/mL)IP-10 ConcentrationValue

Table 2: Effect of this compound on STING Pathway Protein Phosphorylation

ProteinCell LineSTING ActivatorThis compound Conc. (µM)% Inhibition of Phosphorylation
p-STING (S366)THP-12'3'-cGAMP (10 µg/mL)ValueValue
p-TBK1 (S172)THP-12'3'-cGAMP (10 µg/mL)ValueValue
p-IRF3 (S396)THP-12'3'-cGAMP (10 µg/mL)ValueValue

Table 3: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)CC50 (µM)
THP-1CellTiter-Glo®24Value
HEK293TCellTiter-Glo®24Value

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the inhibitory effect of this compound on the STING pathway.

ISG-Luciferase Reporter Assay

This assay measures the activity of the interferon-stimulated gene (ISG) promoter, which is downstream of STING activation.

Materials:

  • THP1-Dual™ ISG Cells (InvivoGen)

  • RPMI 1640 Medium (with 10% FBS, 1% Pen-Strep)

  • 2'3'-cGAMP (InvivoGen)

  • This compound

  • QUANTI-Luc™ (InvivoGen)

  • White, flat-bottom 96-well plates

  • Luminometer

Protocol:

  • Seed THP1-Dual™ ISG cells at a density of 1 x 105 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the desired concentrations of this compound for 1 hour.

  • Stimulate the cells with 10 µg/mL of 2'3'-cGAMP. Include vehicle-treated and unstimulated controls.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

  • Transfer 20 µL of cell supernatant to a white 96-well plate.

  • Add 50 µL of QUANTI-Luc™ reagent to each well and mix gently.

  • Read the luminescence on a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay directly measures the amount of secreted IFN-β, a key cytokine produced downstream of STING activation.

Materials:

  • THP-1 cells

  • RPMI 1640 Medium (with 10% FBS, 1% Pen-Strep)

  • 2'3'-cGAMP (InvivoGen)

  • This compound

  • Human IFN-β ELISA Kit (e.g., from R&D Systems or BioLegend)

  • 96-well microplate reader

Protocol:

  • Seed THP-1 cells at a density of 5 x 105 cells/well in a 24-well plate and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.

  • Replace the medium with fresh medium and rest the cells for 24 hours.

  • Pre-treat the differentiated THP-1 cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with 10 µg/mL of 2'3'-cGAMP.

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the IFN-β ELISA according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IFN-β from a standard curve and determine the IC50 value.

Western Blot for STING Pathway Protein Phosphorylation

This assay assesses the effect of this compound on the phosphorylation of key proteins in the STING signaling cascade.

Materials:

  • THP-1 cells

  • RPMI 1640 Medium

  • 2'3'-cGAMP

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibodies: anti-p-STING (S366), anti-STING, anti-p-TBK1 (S172), anti-TBK1, anti-p-IRF3 (S396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed THP-1 cells and differentiate as described in the ELISA protocol.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with 10 µg/mL of 2'3'-cGAMP for 1-3 hours.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assay Readouts cluster_analysis Data Analysis A Seed Cells (e.g., THP-1, HEK293T) B Pre-treat with This compound A->B G Cytotoxicity Assay (e.g., CellTiter-Glo®) A->G Parallel Plate C Stimulate with STING Activator (e.g., 2'3'-cGAMP) B->C D Reporter Assay (Luciferase) C->D Incubate E Cytokine Measurement (ELISA) C->E Incubate F Phospho-Protein Analysis (Western Blot) C->F Incubate H Calculate IC50 / CC50 D->H E->H I Determine % Inhibition F->I G->H

Figure 2: General experimental workflow for evaluating a STING inhibitor.

Conclusion

The described cell-based assays provide a robust framework for the characterization of STING inhibitors such as this compound. By employing a combination of reporter assays, cytokine measurements, and analysis of protein phosphorylation, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. It is crucial to also assess the cytotoxicity of the compound to ensure that the observed inhibitory effects are not due to a general decrease in cell viability. The provided protocols and data presentation formats offer a standardized approach to facilitate the evaluation and comparison of novel STING inhibitors in drug discovery and development.

References

Application of RQ-00311651 in Inflammation Models: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

This suggests that "RQ-00311651" may be an internal compound identifier used within a private research and development setting, and information regarding its properties, mechanism of action, and application in experimental models has not been disclosed to the public.

Without any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways.

We recommend verifying the compound identifier and consulting internal documentation or direct contacts associated with the development of "this compound" for the specific information required.

To provide a general framework and demonstrate the expected structure of such a document, should information on a relevant compound become available, a template for Application Notes and Protocols is outlined below. This template is based on common practices in pharmacological research for novel anti-inflammatory agents.

[Template] Application Notes and Protocols for a Novel Anti-Inflammatory Agent

This document serves as a template to be populated with specific data for a compound of interest.

Introduction
  • Compound Name: [e.g., Compound-X]

  • Chemical Class: [e.g., Small molecule inhibitor of...]

  • Therapeutic Target: [e.g., Kinase, Receptor, Enzyme]

  • Background: Briefly describe the role of the target in inflammatory signaling pathways and the rationale for developing an inhibitor.

Mechanism of Action

This section would detail the molecular mechanism by which the compound exerts its anti-inflammatory effects.

  • Signaling Pathway Visualization: A diagram illustrating the targeted pathway would be included here.

    Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_2->Transcription_Factor_Inactive Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Compound_X Compound-X Compound_X->Kinase_2 Inflammatory_Genes Inflammatory_Genes Transcription_Factor_Active->Inflammatory_Genes Transcription Ligand Ligand Ligand->Receptor

    Caption: Hypothetical signaling pathway inhibited by Compound-X.

In Vitro Applications & Protocols

This section would provide data and protocols from cell-based assays.

3.1. Quantitative Data Summary

Assay TypeCell LineEndpoint MeasuredIC50 (nM)
Kinase Activity AssayN/ATarget Phosphorylation[Value]
LPS-induced Cytokine ReleaseRAW 264.7IL-6, TNF-α[Value]
NF-κB Reporter AssayHEK293Luciferase Activity[Value]

3.2. Experimental Protocols

  • Protocol 1: Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages

    • Cell Culture: Plate RAW 264.7 murine macrophages at a density of 2 x 10^5 cells/well in a 96-well plate and allow to adhere overnight.

    • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Inflammatory Challenge: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

    • Endpoint Analysis: Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Applications & Protocols

This section would detail the use of the compound in animal models of inflammation.

4.1. Quantitative Data Summary

Animal ModelSpeciesDosing RegimenEfficacy EndpointResult (% Inhibition)
Carrageenan-induced Paw EdemaRat[Dose] mg/kg, p.o.Paw Volume Reduction[Value]
Collagen-induced ArthritisMouse[Dose] mg/kg, i.p.Arthritis Score Reduction[Value]

4.2. Experimental Workflow Visualization

4.3. Experimental Protocols

  • Protocol 2: Carrageenan-Induced Paw Edema in Rats

    • Animals: Use male Wistar rats (180-200 g).

    • Dosing: Administer the test compound or vehicle orally 60 minutes before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Safety and Toxicology

A brief summary of any available in vitro (e.g., cytotoxicity assays) or in vivo (e.g., acute toxicity studies) safety data would be presented here.

Conclusion

This section would summarize the key findings and potential therapeutic applications of the compound in inflammatory diseases.

Should information regarding "this compound" become publicly available, this template can be utilized to structure the relevant data and protocols for the research community.

Application Notes and Protocols for Western Blot Analysis of p-STING and p-TBK1 Induced by RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated STING (p-STING) and phosphorylated TBK1 (p-TBK1) in cell lysates by Western blot following stimulation with the novel STING agonist, RQ-00311651.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor IRF3. This signaling cascade leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[1][2] this compound is a potent STING agonist that can be utilized to study the activation of this pathway. This document outlines the procedures for treating cells with this compound and subsequently analyzing the phosphorylation status of STING and TBK1 via Western blot.

STING-TBK1 Signaling Pathway

The activation of the STING pathway by an agonist like this compound initiates a series of phosphorylation events. The diagram below illustrates the core signaling cascade leading to the phosphorylation of TBK1 and STING.

STING_TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus RQ00311651 This compound (STING Agonist) STING STING RQ00311651->STING activates TBK1 TBK1 STING->TBK1 recruits pSTING p-STING (S366) pTBK1 p-TBK1 (S172) TBK1->pTBK1 autophosphorylates pTBK1->STING phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Genes Type I Interferon Gene Transcription pIRF3_dimer->IFN_Genes translocates & activates

Caption: STING-TBK1 signaling pathway activation.

Experimental Data

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the induction of p-STING and p-TBK1 in response to this compound treatment. Data is presented as the fold change in band intensity relative to the untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

TreatmentConcentration (µM)Time (hours)Fold Change p-TBK1 (S172)Fold Change p-STING (S366)
Vehicle Control021.01.0
This compound124.53.8
This compound528.27.1
This compound10212.610.9

Detailed Experimental Protocols

This section provides a comprehensive protocol for the stimulation of cells with this compound and subsequent Western blot analysis of p-STING and p-TBK1.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., THP-1, RAW 264.7, or HEK293T) in complete growth medium at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Stimulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control.

  • Incubate the cells for the desired time points (e.g., 0.5, 1, 2, 4, and 6 hours) at 37°C in a CO2 incubator.

Protein Lysate Preparation
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-TBK1 (Ser172) and p-STING (Ser366) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for primary antibodies are typically between 1:500 and 1:2000.[4][5][6][7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total TBK1, total STING, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow for analyzing p-STING and p-TBK1 induction by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking F->G H Primary Antibody Incubation (p-STING, p-TBK1) G->H I Secondary Antibody Incubation H->I J Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L

Caption: Western blot experimental workflow.

References

Application Note: Quantifying Cytokine Modulation by RQ-00311651 Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory responses are tightly regulated by complex signaling networks, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.[1][2][3] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention.[1][4] RQ-00311651 is a novel small molecule inhibitor designed to target IκB kinase (IKK), a critical upstream kinase in the canonical NF-κB signaling cascade.[1][4] By inhibiting IKK, this compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][4]

This application note provides a detailed protocol for measuring the in vitro efficacy of this compound by quantifying its effect on the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The protocol utilizes a sandwich ELISA methodology for the sensitive and specific quantification of these cytokines in cell culture supernatants.

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound within the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates IkBa_P p-IkBa IkBa->IkBa_P IkBa_NFkB IkBa NFkB IkBa->IkBa_NFkB NFkB NFkB NFkB->IkBa_NFkB NFkB_nuc NFkB NFkB->NFkB_nuc translocation Proteasome Proteasome IkBa_P->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines TNF-a, IL-6, IL-1b DNA->Cytokines transcription ELISA_Workflow cluster_washes Wash Steps A Coat plate with capture antibody B Block non-specific binding sites A->B W1 Wash B->W1 C Add standards and samples W2 Wash C->W2 D Add biotinylated detection antibody W3 Wash D->W3 E Add Streptavidin-HRP W4 Wash E->W4 F Add TMB substrate G Add Stop Solution F->G H Read absorbance at 450 nm G->H W1->C W2->D W3->E W4->F

References

Application Notes and Protocols for Gefitinib (Iressa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the technical data, handling, and experimental protocols for Gefitinib (B1684475) (Iressa), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Technical Data

Gefitinib is a synthetic anilinoquinazoline (B1252766) compound that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the Ras signal transduction pathway, which is crucial for cell proliferation and survival.[2][3] This targeted inhibition is particularly effective in non-small cell lung cancer (NSCLC) cells harboring activating mutations in the EGFR gene.[2][4]

Chemical and Physical Properties
PropertyValueReferences
Synonyms ZD1839, Iressa[5]
Molecular Formula C22H24ClFN4O3[6]
Molecular Weight 446.9 g/mol [6]
Appearance Crystalline solid[5]
CAS Number 184475-35-2[7]
Solubility
SolventSolubilityReferences
DMSO ~20 mg/mL to 89 mg/mL[5]
Ethanol ~0.3 mg/mL to 4 mg/mL[5]
Dimethylformamide (DMF) ~20 mg/mL[5]
Water Insoluble[5]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[5][8]
In Vitro Activity
Cell LineIC50References
GEO colon cancer 0.2-0.4 µM[8]
ZR-75-1 breast cancer 0.2-0.4 µM[8]
MCF-10A Ha-ras breast cancer 0.2-0.4 µM[8]
OVCAR-3 ovarian cancer 0.2-0.4 µM[8]
NR6W cells (EGFR phosphorylation) 26 nM (Tyr1173), 57 nM (Tyr992)[9]
PLC-γ phosphorylation in NR6W cells 27 nM[9]

Handling and Storage

Storage: Gefitinib should be stored as a solid at -20°C for long-term stability, where it is stable for at least two years.[8][10]

Stock Solution Preparation:

  • For a 10 mM stock solution, reconstitute 10 mg of Gefitinib in 2.24 mL of DMSO.[5][10]

  • Working concentrations for cell-based assays typically range from 0.1 to 10 µM.[10]

  • Aqueous solutions are not recommended for storage for more than one day.[8]

Safety Precautions: Gefitinib is considered a hazardous substance.[11] Avoid ingestion, inhalation, and contact with skin and eyes.[8][11] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[11] Work in a well-ventilated area, such as a chemical fume hood.[11]

Signaling Pathway

Gefitinib targets the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[3][12] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain.[13] This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6][13] Gefitinib competitively binds to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and thereby inhibiting the activation of these downstream pathways.[1][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols

In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of Gefitinib on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Gefitinib

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Gefitinib in DMSO and then in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted Gefitinib or DMSO (vehicle control).[14]

  • Add 2 µL of the EGFR enzyme solution in kinase buffer.[14]

  • Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP.[14]

  • Incubate at room temperature for 60 minutes.[14]

  • Stop the reaction and measure ADP production using the ADP-Glo™ assay as per the manufacturer's instructions.[14]

  • Calculate the percent inhibition and determine the IC50 value.[14]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Gefitinib on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCC827)

  • Complete cell culture medium

  • Gefitinib stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of Gefitinib in complete culture medium.

  • Replace the existing medium with the medium containing different concentrations of Gefitinib or vehicle control.[5]

  • Incubate the cells for 72 hours.[5][15]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5][15]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm.[5]

  • Calculate the percentage of cell viability and determine the IC50 value.[5]

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to analyze the inhibition of EGFR autophosphorylation by Gefitinib.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Gefitinib stock solution

  • Primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.[14]

  • Serum-starve the cells for 12-24 hours.[14]

  • Pre-treat cells with various concentrations of Gefitinib for 2 hours.[14]

  • Stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[14]

  • Lyse the cells and determine the protein concentration.[14][16]

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[14][16]

  • Block the membrane and incubate with the primary antibody overnight at 4°C.[14][16]

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]

  • Detect the signal using a chemiluminescent substrate.[14][16]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

Caption: Standard experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for In Vivo Delivery of STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of small molecule STING (Stimulator of Interferon Genes) inhibitors in preclinical animal models. The aberrant activation of the cGAS-STING signaling pathway is implicated in a range of inflammatory and autoimmune diseases.[1][2] Consequently, inhibiting STING is a promising therapeutic strategy.[3] This document outlines common delivery methods, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for researchers.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a sign of pathogen infection or cellular damage.[4][5] Upon binding to dsDNA, the enzyme cGAS (cyclic GMP-AMP synthase) is activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[6][7] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[4] This binding event triggers STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5][6] TBK1 subsequently phosphorylates both STING itself and the transcription factor IRF3 (Interferon Regulatory Factor 3).[4][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a powerful immune response.[7] STING inhibitors are designed to block this cascade at various points, most commonly by preventing STING activation, palmitoylation, or oligomerization.[8][9]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, mitochondrial, etc.) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive Binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING (Active Oligomer) + Palmitoylation STING_inactive->STING_active Translocation & Oligomerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Transcription Transcription pIRF3->Transcription Nuclear Translocation IFNs Type I Interferons & Pro-inflammatory Cytokines Transcription->IFNs Induces Inhibitor STING Inhibitors (e.g., H-151, GHN105) Inhibitor->STING_active Block Palmitoylation & Oligomerization Oral_Workflow start Start prep 1. Prepare Dosing Solution (e.g., 100 mg/kg in vehicle) start->prep weigh 2. Weigh Mouse & Calculate Volume prep->weigh restrain 3. Restrain Mouse Securely weigh->restrain gavage 4. Perform Oral Gavage restrain->gavage monitor 5. Monitor Animal Post-Dosing gavage->monitor endpoint 6. Collect Tissues/Blood for Efficacy Analysis monitor->endpoint end End endpoint->end IP_Workflow start Start prep 1. Prepare Dosing Solution (e.g., 10 mg/kg in vehicle) start->prep weigh 2. Weigh Mouse & Calculate Volume prep->weigh restrain 3. Restrain Mouse in Dorsal Recumbency weigh->restrain inject 4. Perform Intraperitoneal Injection restrain->inject monitor 5. Monitor Animal Post-Injection inject->monitor endpoint 6. Collect Tissues/Blood for Efficacy Analysis monitor->endpoint end End endpoint->end

References

Troubleshooting & Optimization

Technical Support Center: RQ-00311651 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RQ-00311651.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Its primary mechanism of action is to block the catalytic activity of the p110α subunit of Phosphoinositide 3-kinase (PI3K), leading to the downstream inhibition of Akt and mTOR, which in turn promotes apoptosis and reduces cell proliferation in cancer cells with a dysregulated PI3K pathway.

Q2: In which cell lines is this compound expected to be most effective?

This compound is most effective in cell lines harboring activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. We recommend screening cell lines for these genetic markers prior to initiating experiments.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of 10 mM. For long-term storage, it should be stored as a lyophilized powder at -20°C. For short-term storage, a 10 mM stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®)
  • Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in results.

    • Recommendation: Optimize and standardize the cell seeding density for each cell line. Ensure even cell distribution in multi-well plates by gently swirling the plate after seeding.

  • Possible Cause 2: Drug Solubility and Stability. Poor solubility or degradation of this compound in culture media can affect its potency.

    • Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent-induced toxicity.

  • Possible Cause 3: Assay Interference. Components of the culture media or the compound itself may interfere with the assay reagents.

    • Recommendation: Run appropriate controls, including vehicle-only (DMSO) and media-only wells, to assess background signal and potential interference.

Issue 2: Low signal or no change in phosphorylation of downstream targets (e.g., p-Akt, p-S6K) in Western Blot analysis.
  • Possible Cause 1: Inadequate Drug Treatment Time or Concentration. The selected time point or concentration may not be optimal to observe changes in protein phosphorylation.

    • Recommendation: Perform a time-course (e.g., 1, 2, 6, 24 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment to determine the optimal conditions for observing pathway inhibition.

  • Possible Cause 2: Suboptimal Antibody Performance. The primary or secondary antibodies may not be sensitive or specific enough.

    • Recommendation: Validate antibodies using positive and negative controls (e.g., cell lysates with known pathway activation). Use recommended antibody dilutions and incubation conditions as per the manufacturer's protocol.

  • Possible Cause 3: Protein Degradation. Protein samples may have degraded during preparation or storage.

    • Recommendation: Ensure that lysis buffers contain fresh protease and phosphatase inhibitors. Store cell lysates at -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7Breast CancerE545K (mutant)Wild-type15
PC-3Prostate CancerWild-typeNull35
U-87 MGGlioblastomaWild-typeNull50
A549Lung CancerWild-typeWild-type> 1000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)
  • Cell Lysis: Treat cells with the desired concentrations of this compound for the optimized duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation RQ00311651 This compound RQ00311651->PI3K inhibits

Caption: Signaling pathway of this compound targeting the PI3K/Akt/mTOR cascade.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seeding 1. Seed Cells Adherence 2. Overnight Adherence Seeding->Adherence Treatment 3. Add this compound Adherence->Treatment Incubation 4. 72h Incubation Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add MTT_inc 6. 4h Incubation MTT_add->MTT_inc Solubilize 7. Solubilize Formazan MTT_inc->Solubilize Read 8. Read Absorbance Solubilize->Read Calculate 9. Calculate % Viability Read->Calculate IC50 10. Determine IC50 Calculate->IC50

Caption: Experimental workflow for determining cell viability using an MTT assay.

Technical Support Center: Optimizing RQ-00311651 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a compound with the identifier "RQ-00311651." The following technical support guide is a general framework designed for a generic small molecule inhibitor, using "this compound" as a placeholder. Researchers should adapt these guidelines to the specific characteristics of their compound of interest.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in determining the optimal concentration of a novel small molecule inhibitor for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting concentration range for this compound in a new in vitro assay?

A1: For a novel compound with unknown potency, it is advisable to start with a wide concentration range to capture the full dose-response curve. A common approach is to perform a serial dilution over several orders of magnitude, for example, from 100 µM down to 1 nM, using 3-fold or 10-fold dilutions.[1][2] If any prior information on the compound's potency or the target's sensitivity is available, this range can be adjusted accordingly. For many small molecule inhibitors, initial screening concentrations are often in the low micromolar range (1-10 µM).[3][4]

Q2: How do I prepare and store this compound for in vitro experiments?

A2: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3] It is best practice to prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, the stock solution should be serially diluted in cell culture medium to the final working concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells, typically below 0.5%.[5]

Q3: My compound, this compound, is precipitating in the cell culture medium. What can I do?

A3: Precipitate formation indicates that the compound's solubility limit in the aqueous medium has been exceeded.[5] Here are several troubleshooting steps:

  • Reduce the Final Concentration: The simplest solution is to test lower concentrations of the compound.[5]

  • Modify the Dilution Method: Perform serial dilutions in the culture medium rather than a single large dilution step. Ensure rapid and thorough mixing after adding the stock solution.[5]

  • Use a Different Solvent: While DMSO is common, other solvents may be more suitable, but their compatibility with the assay must be verified.[5]

  • Incorporate Solubilizing Agents: In some cases, biocompatible surfactants or cyclodextrins can be cautiously used to improve solubility, but their potential effects on the assay must be evaluated.[5]

Q4: I am observing cytotoxicity with this compound at concentrations where I expect to see a specific inhibitory effect. How can I differentiate between specific inhibition and non-specific toxicity?

A4: It is crucial to determine the cytotoxic concentration range of your compound. This can be achieved by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your functional assay.[1] The ideal experimental window is where the compound exhibits its desired inhibitory effect without causing significant cell death. If the IC50 for the functional response is very close to the concentration that causes cytotoxicity, the observed effect may be due to non-specific toxicity.

Troubleshooting Guides

Issue 1: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for each well. Optimizing the cell seeding density is a critical step in assay development.[6]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Instead, fill these wells with sterile water or PBS to maintain humidity.[7]

  • Possible Cause: Compound instability or degradation.

    • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Assess the compound's stability in the cell culture medium over the experiment's duration.[5]

Issue 2: Loss of this compound activity over time in a long-term incubation.

  • Possible Cause: Compound degradation in the aqueous culture medium.

    • Solution: Assess the compound's stability by incubating it in the medium (without cells) for the duration of the experiment and measuring its concentration at different time points using methods like HPLC-MS.[5]

  • Possible Cause: Cellular metabolism of the compound.

    • Solution: Perform a time-course experiment in the presence of cells and compare the compound's disappearance rate to a cell-free control. If metabolism is suspected, consider using a cell line with lower metabolic activity or adding metabolic inhibitors (if compatible with the assay).[5]

  • Possible Cause: Adsorption to plasticware.

    • Solution: The compound may be binding to the surface of the cell culture plates. Using plates with low-binding surfaces or including a small amount of a non-ionic surfactant (after validation) might mitigate this issue.[5]

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound

This compound Conc. (µM)Log ConcentrationResponse (e.g., % Inhibition) - Replicate 1Response (e.g., % Inhibition) - Replicate 2Response (e.g., % Inhibition) - Replicate 3Mean ResponseStd. Deviation
100-4.0098.599.198.298.60.46
30-4.5295.296.594.895.50.89
10-5.0085.186.384.585.30.92
3-5.5265.768.266.566.81.28
1-6.0048.951.249.549.91.18
0.3-6.5225.327.826.126.41.27
0.1-7.0010.111.510.810.80.70
0.03-7.522.53.12.82.80.30
0.01-8.000.50.80.60.60.15
0 (Vehicle)N/A0000.00.00

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cell-Based Assay

  • Cell Seeding:

    • Culture cells in appropriate media and ensure they are healthy and in the logarithmic growth phase.[6][7]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A common starting point is a wide range from 100 µM to 1 nM.[1]

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control.[1]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours), depending on the assay and the target's biology.[1]

  • Assay Readout:

    • Perform the specific assay to measure the desired biological response (e.g., cell viability, protein expression, enzyme activity). For example, in an MTT assay, add MTT solution to each well and incubate, followed by the addition of a solubilization solution.[1]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.[1]

    • Normalize the data. For an inhibition assay, set the vehicle control as 0% inhibition and a positive control (or the highest concentration of the inhibitor if it achieves a full response) as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibitory response, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, R).[1]

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision data data start Start: Optimize Assay Conditions prepare_cells Prepare & Seed Cells start->prepare_cells treat_cells Treat Cells with Compound & Controls prepare_cells->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate readout Perform Assay Readout incubate->readout collect_data Data Acquisition readout->collect_data analyze_data Analyze Data: Normalize & Plot Dose-Response collect_data->analyze_data determine_ic50 Determine IC50/EC50 analyze_data->determine_ic50 is_curve_good Good Sigmoidal Fit? determine_ic50->is_curve_good end End: Optimal Concentration Range Identified is_curve_good->end Yes troubleshoot Troubleshoot Assay: - Check Solubility - Assess Cytotoxicity - Verify Cell Health is_curve_good->troubleshoot No troubleshoot->start

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway receptor receptor kinase kinase inhibitor inhibitor downstream downstream response response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf Phosphorylates cell_response Cellular Response (Proliferation, Survival) tf->cell_response Regulates inhibitor_node This compound inhibitor_node->mek

Caption: Hypothetical signaling pathway (MAPK) inhibited by this compound.

References

RQ-00311651 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with RQ-00311651. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions into aqueous buffers should be done with caution to avoid precipitation.

Q2: What is the maximum achievable concentration of this compound in common solvents?

A2: The solubility of this compound can vary. Please refer to the table below for approximate solubility data. We recommend performing small-scale solubility tests before preparing large volumes.

Q3: How should I store the solid compound and stock solutions of this compound?

A3: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: This is a common issue when a compound has low aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Solubility and Stability Data

SolventSolubility (Approx.)Storage TemperatureStability (Approx.)
DMSO≥ 50 mg/mL-80°C6 months
Ethanol≥ 10 mg/mL-80°C3 months
PBS (pH 7.4)< 0.1 mg/mL4°C24 hours

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Solution

If you observe precipitation after diluting a DMSO stock of this compound into an aqueous buffer, follow this workflow:

G start Precipitation Observed solubility_limit Is the final concentration below the known aqueous solubility limit? start->solubility_limit reduce_conc Reduce the final concentration. solubility_limit->reduce_conc No ph_issue Is the buffer pH appropriate? solubility_limit->ph_issue Yes reduce_conc->ph_issue cosolvent Consider using a co-solvent (e.g., Tween 80, PEG400). adjust_ph Test a range of pH values for the aqueous buffer. ph_issue->adjust_ph Unsure/No sonication Try gentle warming (to 37°C) and sonication. ph_issue->sonication Yes adjust_ph->sonication success Solution is clear sonication->success Success fail Precipitation persists. Contact Technical Support. sonication->fail Failure

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening.

  • Weigh out the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -80°C.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, where it acts as an inhibitor of a hypothetical kinase, "Kinase A," within a cellular signaling cascade.

G cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Ligand Ligand->Receptor RQ00311651 This compound RQ00311651->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene

Hypothetical signaling pathway for this compound.

Potential off-target effects of RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "RQ-00311651" have not yielded specific information regarding a compound or drug with this identifier. The following information is based on general principles of off-target effects observed with therapeutic modalities and should be considered illustrative. Without specific data on this compound, this guide addresses potential off-target effects in a generalized context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects?

A: Off-target effects are unintended interactions of a therapeutic agent with cellular components other than its designated target. These interactions can lead to unforeseen biological consequences, ranging from minor side effects to significant toxicity. In the context of small molecule inhibitors, off-target effects often arise from the compound binding to proteins with similar structural motifs to the intended target. For gene-editing technologies, off-target effects refer to modifications at unintended genomic locations.

Q2: How are potential off-target effects of a new compound identified?

A: A variety of in vitro and in silico methods are employed to predict and identify potential off-target effects early in the drug development process. These include:

  • Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibitory activity.

  • Cell-Based Assays: Assessing the compound's effect on various signaling pathways in different cell lines.

  • Computational Modeling: Using computer simulations to predict the binding affinity of the compound to a wide range of proteins.

  • Genomic Sequencing: For gene-editing tools, whole-genome sequencing can identify unintended edits.

Troubleshooting Guide for Unexpected Experimental Results

Researchers encountering unexpected results when working with a novel compound like this compound can use the following guide to troubleshoot potential off-target effects.

Observed Issue Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected Cell Death Inhibition of critical survival pathways (e.g., PI3K/Akt).1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Analyze key survival pathway proteins (e.g., phosphorylated Akt, Bcl-2 family members) by Western blot. 3. Consider performing a broad kinase screen to identify unintended targets.
Altered Cell Morphology Disruption of cytoskeletal dynamics (e.g., inhibition of ROCK or other cytoskeletal regulators).1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin (B8060827) staining for actin). 2. Assess the activity of key cytoskeletal regulatory proteins.
Changes in Gene Expression Unrelated to the Target Pathway Activation or inhibition of unintended transcription factors or signaling cascades.1. Perform RNA sequencing (RNA-seq) to get a global view of gene expression changes. 2. Use pathway analysis tools to identify unexpectedly affected signaling networks.

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol outlines a general approach for screening a compound against a panel of kinases to identify off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercially available kinase panel that represents a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.

  • Compound Addition: Add this compound at one or more concentrations to the assay wells.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: Measure the amount of phosphorylated substrate. The reduction in signal in the presence of the compound indicates inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations.

Protocol 2: Western Blot for Survival Pathway Analysis

This protocol describes how to assess the phosphorylation status of key proteins in a survival pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., p-Akt Ser473).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imager.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

Hypothetical Off-Target Signaling Pathway

The following diagram illustrates a hypothetical scenario where this compound, intended to inhibit Target A, also inadvertently inhibits Kinase X, a component of a critical cell survival pathway.

OffTargetSignaling cluster_target Intended Target Pathway cluster_off_target Off-Target Pathway TargetA Target A DownstreamA Downstream Effector A TargetA->DownstreamA Inhibition KinaseX Kinase X SurvivalProtein Survival Protein KinaseX->SurvivalProtein Activation CellSurvival Cell Survival SurvivalProtein->CellSurvival RQ00311651 This compound RQ00311651->TargetA Intended Inhibition RQ00311651->KinaseX Off-Target Inhibition

Caption: Hypothetical off-target inhibition by this compound.

Experimental Workflow for Off-Target Identification

This diagram outlines a typical workflow for identifying and validating potential off-target effects of a novel compound.

ExperimentalWorkflow InSilico In Silico Screening (e.g., Kinome Scan) InVitro In Vitro Kinase Profiling InSilico->InVitro CellBased Cell-Based Assays (Phenotypic Screening) InVitro->CellBased HitValidation Hit Validation (Dose-Response) CellBased->HitValidation Mechanism Mechanism of Action Studies (e.g., Western Blot, RNA-seq) HitValidation->Mechanism InVivo In Vivo Toxicity Studies Mechanism->InVivo

Caption: Workflow for identifying off-target effects.

Technical Support Center: Cell Viability Assays with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using small molecule inhibitors, such as RQ-00311651, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell viability assays to use with a novel small molecule inhibitor?

A1: Several assays are commonly used to assess cell viability after treatment with a small molecule inhibitor. The choice of assay depends on the cell type, the expected mechanism of the compound, and available equipment. Common methods include:

  • Tetrazolium-based assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells by detecting the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[1]

  • Resazurin (B115843) (alamarBlue®) assay: This is another metabolic assay where viable cells reduce blue resazurin to pink, fluorescent resorufin.

  • ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[2][3]

  • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content, which correlates with the number of cells.[4]

  • Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays determine cell viability based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells do not.[1][4]

Q2: My novel compound is interfering with the assay, leading to inconsistent or unexpected results. What should I do?

A2: Compound interference is a common issue, especially with colorimetric and fluorometric assays.[5] The compound itself may react with the assay reagents, leading to false positive or false negative results.[6] To troubleshoot this:

  • Run a cell-free control: Incubate your compound at various concentrations with the assay reagent in cell-free media. If a signal (e.g., color change) is observed, it indicates direct interference.[4]

  • Switch to a different assay principle: If interference is confirmed, consider using an assay with a different detection method. For example, if a tetrazolium-based assay shows interference, try an SRB assay (protein-based) or a dye exclusion assay (membrane integrity-based).[4]

Q3: I am observing high background in my assay wells. What could be the cause?

A3: High background can obscure the true signal from your cells. Common causes include:

  • Reagent contamination: Bacterial or chemical contamination of assay reagents can lead to non-specific signal generation.[5] Always use sterile techniques.

  • Media components: Phenol (B47542) red in culture media can interfere with absorbance readings in some colorimetric assays. Consider using phenol red-free media for the assay.[5]

  • Plate choice: For luminescence assays, white plates are recommended to maximize signal, while for fluorescence assays, black plates are used to reduce background fluorescence.[5]

Q4: There is high variability between my replicate wells. How can I improve consistency?

A4: High variability can stem from several factors throughout the experimental workflow.[5] To improve consistency:

  • Ensure even cell seeding: Uneven cell distribution in the wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting accuracy: Calibrate your pipettes regularly and use proper pipetting techniques.

  • Edge effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Temperature gradients: Allow plates and reagents to equilibrate to room temperature before use to avoid uneven reaction rates.[5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays

This guide provides a systematic approach to troubleshooting inconsistent results.

Problem Possible Cause Troubleshooting Steps
High variability between replicates Uneven cell seedingEnsure a single-cell suspension before plating. Mix the cell suspension between pipetting.
Pipetting errorsCalibrate pipettes. Use reverse pipetting for viscous solutions.
Edge effectsDo not use the outer wells for samples. Fill them with sterile liquid to maintain humidity.[5]
High background signal Reagent contaminationUse fresh, sterile reagents. Filter-sterilize if necessary.[5]
Compound interferenceRun cell-free controls with the compound and assay reagent.[5]
Media components (e.g., phenol red)Use phenol red-free media for the assay.[5]
Low signal or no response Incorrect assay for cell typeEnsure the chosen assay is compatible with your cells' metabolic activity.
Insufficient incubation timeOptimize the incubation time for the assay reagent with your cells.
Cell death due to vehicleTest the effect of the vehicle (e.g., DMSO) alone on cell viability.
Guide 2: Suspected Compound Interference

This guide helps to identify and mitigate compound interference with the assay.

Observation Possible Cause Troubleshooting Steps
Signal in cell-free wells containing the compound Direct reaction of the compound with assay reagentsConfirm by running a dose-response of the compound in cell-free media.[4]
Discrepancy between different viability assays Compound interferes with one assay's chemistry but not another'sValidate results using an orthogonal assay (e.g., SRB or Trypan Blue if using a metabolic assay).[4]
Unexpectedly high cell viability at high compound concentrations Compound has reducing properties that mimic a metabolic signal in tetrazolium assaysUse a non-metabolic assay like SRB or a direct cell count.[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Sulforhodamine B (SRB) Cell Viability Assay

This protocol measures cell viability based on total protein content and is less prone to interference from reducing compounds.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[4]

  • Solubilization: Allow the plate to air dry. Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[4]

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[4]

Visualizations

G cluster_pathway Generic Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Inhibitor->Kinase1 Inhibits G cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Add this compound / Vehicle Control Incubate1->Treat Incubate2 Incubate (Treatment Period) Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate (Reagent Reaction) AddReagent->Incubate3 Read Read Signal (e.g., Absorbance) Incubate3->Read Analyze Data Analysis (IC50) Read->Analyze G cluster_troubleshooting Troubleshooting Logic for Assay Interference Start Inconsistent/Unexpected Results CheckInterference Run Cell-Free Control with Compound Start->CheckInterference Signal Signal in Cell-Free Control? CheckInterference->Signal Interference Interference Confirmed Signal->Interference Yes NoInterference No Direct Interference Signal->NoInterference No SwitchAssay Switch to Orthogonal Assay (e.g., SRB) Interference->SwitchAssay CheckOther Investigate Other Causes (e.g., Seeding, Contamination) NoInterference->CheckOther

References

Technical Support Center: Navigating STING Inhibitor-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate cytotoxicity in your experiments.

Troubleshooting Guide: Addressing Cytotoxicity

Encountering cytotoxicity is a common challenge when working with small molecule inhibitors. This guide will help you diagnose and resolve these issues in a structured manner.

Issue 1: Unexpected Cell Death Observed After Treatment with a STING Inhibitor

Potential Cause A: High Inhibitor Concentration or Off-Target Effects

  • Explanation: The observed cytotoxicity may be due to the inhibitor concentration being too high, leading to non-specific effects, or the inhibitor may be interacting with other cellular targets essential for cell survival.[1]

  • Solution:

    • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the 50% cytotoxic concentration (CC50). This will help you identify a therapeutic window where the inhibitor is effective without causing significant cell death.

    • Consult Published Data: Compare your working concentration with the reported effective concentrations for your specific inhibitor and cell line. For example, effective in vitro concentrations for some inhibitors can range from the nanomolar to low micromolar range.[2]

    • Assess Off-Target Effects: If cytotoxicity occurs at concentrations that are expected to be non-toxic, consider performing a kinase panel screening or a similar assay to identify potential off-target interactions.

Potential Cause B: On-Target, STING-Mediated Cell Death

  • Explanation: Activation of the STING pathway can, in some cellular contexts, lead to programmed cell death (e.g., apoptosis or necroptosis).[3] Therefore, what appears to be inhibitor-induced cytotoxicity might be a result of incomplete STING pathway inhibition, allowing for residual STING-dependent cell death signaling.

  • Solution:

    • Use STING-Deficient Control Cells: The most definitive way to differentiate on-target from off-target effects is to use a STING knockout or knockdown cell line. If the inhibitor is not cytotoxic in these cells, the cell death observed in the wild-type cells is likely STING-dependent.[4]

    • Confirm STING Pathway Inhibition: Use Western blotting to check the phosphorylation status of downstream targets like TBK1 and IRF3. If the pathway is not fully inhibited at your working concentration, you may need to increase the inhibitor dose, provided it remains below the cytotoxic threshold.

Potential Cause C: Cell Line Sensitivity and Basal STING Expression

  • Explanation: Different cell lines have varying levels of endogenous STING expression and sensitivity to STING-mediated signaling.[2] Cell lines with high basal STING activity or those particularly sensitive to interferon signaling may be more prone to cell death upon pathway modulation.

  • Solution:

    • Characterize Your Cell Line: Before starting your experiments, confirm the expression level of STING in your chosen cell line using Western Blot or qPCR. Commonly used cell lines with functional STING pathways include THP-1 (human monocytic) and RAW 264.7 (murine macrophage).[2]

    • Choose an Appropriate Cell Line: If your current cell line is proving too sensitive, consider switching to a different one with a more characterized and moderate STING response.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right concentration for my STING inhibitor?

A1: The optimal concentration depends on the specific inhibitor, your cell type, and the experimental goal. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration at which 50% of the STING pathway activity is inhibited) and the CC50 (the concentration at which 50% of the cells are killed). A good starting point is to look at the published IC50 values for your inhibitor in a similar cellular context. For example, the IC50 for H-151 in Human Foreskin Fibroblasts (HFFs) is approximately 134.4 nM, while for SN-011, it's around 502.8 nM in the same cell line.[1]

Q2: My STING inhibitor is showing cytotoxicity, but it's supposed to be non-toxic. What should I do?

A2: First, verify that the observed cytotoxicity is not an experimental artifact. Ensure the inhibitor is fully dissolved and that the vehicle (e.g., DMSO) concentration is not toxic to your cells. Then, follow the troubleshooting guide above to differentiate between off-target and potential on-target effects. Using a STING-deficient cell line as a negative control is a critical step. Some inhibitors, like H-151, have been reported to impair cell viability at higher concentrations, whereas others, like SN-011, are reported to have lower cytotoxicity.[1][3]

Q3: How can I confirm that my STING inhibitor is engaging its target inside the cell?

A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand. An upward shift in the melting temperature of STING in the presence of your inhibitor indicates direct binding.

Q4: Are there any known off-target effects of common STING inhibitors?

A4: Covalent STING inhibitors that target cysteine residues, such as H-151, have the potential for off-target covalent modification of other proteins.[3] It has been reported that H-151 can have more potent inhibitory effects on TLR- or RIG-I-mediated signaling compared to the more specific inhibitor SN-011.[3] When using covalent inhibitors, it is especially important to use the lowest effective concentration and appropriate controls to minimize the risk of off-target effects.

Quantitative Data Summary

The following tables provide a summary of the inhibitory concentrations and reported cytotoxicity of common STING inhibitors. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the therapeutic window of a compound. A higher SI is generally desirable.

Inhibitor Cell Line Species IC50 (nM) Reported Cytotoxicity Selectivity Index (SI)
H-151 Human Foreskin Fibroblasts (HFFs)Human134.4[1]Can impair cell viability and induce cell death.[1]Not Reported
Mouse Embryonic Fibroblasts (MEFs)Mouse138[1]-Not Reported
Bone Marrow-Derived Macrophages (BMDMs)Mouse109.6[1]-Not Reported
THP-1Human-Significant cytotoxicity observed at 10 µM.[5]Not Reported
SN-011 Human Foreskin Fibroblasts (HFFs)Human502.8[1]Not cytotoxic at concentrations up to 20 µM.[1]>40
Mouse Embryonic Fibroblasts (MEFs)Mouse127.5[1]-Not Reported
Bone Marrow-Derived Macrophages (BMDMs)Mouse107.1[1]Not cytotoxic at concentrations up to 20 µM.[1]>186
SN-001 THP-1Human-No evidence of cytotoxicity up to 20 µM.[6]Not Reported
C-176 Bone Marrow-Derived Macrophages (BMDMs)Mouse-Effective at 20 µM with no reported cytotoxicity in this study.[7]Not Reported

Note: The absence of a specific CC50 value in the literature prevents the calculation of a precise Selectivity Index. The provided SI values are estimated based on the highest tested non-toxic concentration.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of a STING inhibitor.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the STING inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the CC50 value.

Protocol 2: Western Blot for STING Pathway Activation

This protocol assesses the phosphorylation of key proteins in the STING pathway to confirm inhibitor efficacy.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate. Pre-treat with the STING inhibitor for 1-2 hours, followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the binding of the inhibitor to STING within cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the STING inhibitor or vehicle control and incubate to allow for cell penetration and binding.

  • Heat Shock: Aliquot the cell suspension into a PCR plate and heat the plate across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble STING against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the curve to a higher temperature for the inhibitor-treated sample indicates target engagement.

Visualizations

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs induces transcription NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription STING_active Active STING (Palmitoylated) STING->STING_active translocates STING_active->TBK1 recruits & activates STING_active->NFkB activates Inhibitor STING Inhibitor Inhibitor->STING_active prevents palmitoylation or cGAMP binding

Caption: The cGAS-STING signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Assessing STING Inhibitor Cytotoxicity start Start cell_culture Culture appropriate cell lines (e.g., THP-1, STING KO THP-1) start->cell_culture dose_response Perform dose-response curve for cytotoxicity (MTT/LDH assay) cell_culture->dose_response inhibition_assay Perform STING inhibition assay (e.g., IFN-β ELISA, p-TBK1 Western Blot) cell_culture->inhibition_assay determine_cc50 Determine CC50 dose_response->determine_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / IC50) determine_cc50->calculate_si determine_ic50 Determine IC50 inhibition_assay->determine_ic50 determine_ic50->calculate_si off_target_assessment If cytotoxicity is high or SI is low, assess off-target effects (e.g., CETSA) calculate_si->off_target_assessment Low SI end End calculate_si->end High SI off_target_assessment->end

Caption: A general workflow for evaluating STING inhibitor cytotoxicity.

Troubleshooting_Tree Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_controls Are vehicle controls non-toxic? start->check_controls exp_artifact Potential experimental artifact. Check reagent quality and inhibitor solubility. check_controls->exp_artifact No dose_dependent Is cytotoxicity dose-dependent? check_controls->dose_dependent Yes optimize_conc Optimize inhibitor concentration. Determine CC50. dose_dependent->optimize_conc Yes sting_ko_test Is the inhibitor cytotoxic in STING KO cells? dose_dependent->sting_ko_test No (toxic at all conc.) optimize_conc->sting_ko_test off_target Cytotoxicity is likely due to off-target effects. sting_ko_test->off_target Yes on_target Cytotoxicity is likely STING-dependent. Confirm incomplete pathway inhibition. sting_ko_test->on_target No

Caption: A decision tree for troubleshooting STING inhibitor cytotoxicity.

References

Species-specific activity of RQ-00311651 (human vs. mouse)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RQ-00311651, a novel T-type Ca²⁺ channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, selective T-type calcium (Ca²⁺) channel blocker.[1] Its primary mechanism of action is the inhibition of T-type calcium channels, with a particular activity on Cav3.1 and Cav3.2 isoforms.[1] It demonstrates state-dependent blockade, strongly suppressing T-type calcium currents at holding potentials of -65 to -60 mV, but not at -80 mV, in HEK293 cells transfected with human Cav3.1 or Cav3.2.[1]

Q2: Is there known species-specific activity of this compound between humans and mice?

Currently, there is limited publicly available data directly comparing the activity of this compound in human and mouse native tissues or cells. The primary characterization of its inhibitory activity has been performed on human Cav3.1 and Cav3.2 channels expressed in HEK293 cells.[1] The in vivo efficacy has been demonstrated in rodent (mouse and rat) models of pain.[1] While the target, the Cav3.2 channel, shows sequence alignment between human, rat, and mouse, it is important to note that functional differences in pharmacology cannot be ruled out without direct comparative studies.[2][3]

Q3: In which preclinical models has this compound shown efficacy?

This compound has demonstrated analgesic effects in several rodent models of neuropathic and visceral pain.[1] These include:

  • Somatic hyperalgesia and visceral pain-like behavior induced by H₂S donors in mice.[1]

  • Spinal nerve injury-induced neuropathy in rats.[1]

  • Paclitaxel-induced neuropathy in rats and mice.[1]

  • Visceral nociceptive behavior and referred hyperalgesia in mouse models of acute pancreatitis and cystitis.[1]

Q4: What are the known off-target effects or observed side effects in preclinical studies?

In rodent studies, the analgesic doses of orally and intraperitoneally administered this compound did not significantly affect locomotor activity or motor coordination, suggesting minimal central nervous system side effects at effective doses.[1]

Troubleshooting Guide

Problem: Inconsistent results in in vitro electrophysiology experiments.

  • Possible Cause 1: Holding Potential. The inhibitory effect of this compound on T-type calcium channels is state-dependent. Ensure the holding potential of your patch-clamp recordings is between -65 and -60 mV to observe maximal channel blockade.[1] At more negative holding potentials, such as -80 mV, the compound is significantly less effective.[1]

  • Possible Cause 2: Cell Line and Channel Expression. Verify the expression and functionality of the specific T-type calcium channel isoform (Cav3.1, Cav3.2, or Cav3.3) in your experimental cell line. The potency of this compound may differ between isoforms.

  • Possible Cause 3: Compound Stability. Ensure the proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.

Problem: Lack of efficacy in an in vivo pain model.

  • Possible Cause 1: Route of Administration and Dosage. The effective dose of this compound can vary depending on the pain model and the route of administration. Published effective doses in mice range from 5 to 20 mg/kg for intraperitoneal (i.p.) administration and 20 to 40 mg/kg for oral (p.o.) administration.[1] For rats, effective i.p. doses were between 5 to 20 mg/kg.[1] Dose-response studies are recommended to determine the optimal dose for your specific model.

  • Possible Cause 2: Pharmacokinetics. Consider the pharmacokinetic profile of this compound in your chosen species and strain. The timing of drug administration relative to the induction of pain and the assessment of endpoints is critical.

  • Possible Cause 3: Pain Model Specifics. The contribution of T-type calcium channels can vary between different pain modalities and models. Confirm that the Cav3.2 channel is a relevant target in your specific experimental setup.[4][5]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Rodent Pain Models

Pain Model Species Route of Administration Effective Dose Range Observed Effect
H₂S donor-induced somatic hyperalgesiaMousei.p.5 - 20 mg/kgSignificant suppression of hyperalgesia[1]
H₂S donor-induced visceral painMousep.o.20 - 40 mg/kgSignificant suppression of visceral pain-like behavior[1]
Spinal nerve injury-induced neuropathyRati.p.5 - 20 mg/kgAntiallodynic and antihyperalgesic activity[1]
Paclitaxel-induced neuropathyRat & Mousei.p.5 - 20 mg/kgAntiallodynic and antihyperalgesic activity[1]
Cerulein-induced acute pancreatitisMousei.p. & p.o.10 - 20 mg/kgSuppression of visceral nociceptive behavior[1]
Cyclophosphamide-induced cystitisMousei.p. & p.o.10 - 20 mg/kgSuppression of referred hyperalgesia[1]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in HEK293 Cells

This protocol is adapted from the methodology described in PMID: 27023424.[1]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in standard DMEM supplemented with 10% fetal bovine serum.

    • Transiently transfect cells with plasmids encoding human Cav3.1 or Cav3.2 using a suitable transfection reagent.

    • Co-transfect with a fluorescent protein marker (e.g., GFP) to identify transfected cells.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use an external solution containing (in mM): 10 BaCl₂, 135 CsCl, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with CsOH).

    • Use an internal pipette solution containing (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

    • Set the holding potential to -60 mV to assess the state-dependent block by this compound.

    • Apply test pulses to elicit T-type calcium currents.

    • Perfuse cells with the external solution containing various concentrations of this compound to determine its inhibitory effects.

Visualizations

G cluster_0 Proposed Signaling Pathway of this compound Pain_Stimulus Pain Stimulus (e.g., Nerve Injury) Increased_Cav3_2 Increased Expression and/or Activity of Cav3.2 Channels Pain_Stimulus->Increased_Cav3_2 Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_Cav3_2->Neuronal_Hyperexcitability Pain_Transmission Pain Transmission Neuronal_Hyperexcitability->Pain_Transmission RQ_00311651 This compound RQ_00311651->Increased_Cav3_2 Inhibits

Caption: Proposed mechanism of action for this compound in pain pathways.

G cluster_1 Experimental Workflow for In Vivo Efficacy Testing Model_Induction Induce Pain Model (e.g., Nerve Ligation) Baseline_Measurement Baseline Nociceptive Threshold Measurement Model_Induction->Baseline_Measurement Drug_Administration Administer this compound (i.p. or p.o.) Baseline_Measurement->Drug_Administration Post_Dose_Measurement Post-Dose Nociceptive Threshold Measurement Drug_Administration->Post_Dose_Measurement Data_Analysis Data Analysis and Comparison to Vehicle Post_Dose_Measurement->Data_Analysis

Caption: General workflow for assessing the efficacy of this compound in a rodent pain model.

References

Technical Support Center: Troubleshooting Inconsistent In Vitro Results for RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent in vitro results observed with the investigational compound RQ-00311651.

Troubleshooting Guide

Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What are the potential causes?

Answer: Variability in IC50 values can stem from several sources. Below is a systematic guide to help you identify the potential cause of the inconsistency.

Troubleshooting Workflow for IC50 Variability

cluster_reagent Reagent Integrity Checks cluster_protocol Protocol Review cluster_cells Cell Culture Evaluation cluster_data Data Analysis Checks A Inconsistent IC50 for this compound B Check Reagent Integrity A->B C Review Assay Protocol A->C D Evaluate Cell Culture Conditions A->D E Analyze Data Processing A->E F Stock Solution Degradation? B->F J Consistent Incubation Time? C->J N High Passage Number? D->N R Inconsistent Curve Fitting? E->R G Prepare Fresh Stock Solution F->G Yes H Incorrect Storage? F->H No I Verify Storage Conditions (-20°C or -80°C) H->I Yes K Standardize Incubation Period J->K No L Variable DMSO Concentration? J->L Yes M Ensure Final DMSO <0.1% L->M Yes O Use Lower Passage Cells N->O Yes P Mycoplasma Contamination? N->P No Q Test for Mycoplasma P->Q Yes S Use Standardized Non-linear Regression Model R->S Yes

Caption: Troubleshooting workflow for inconsistent IC50 values.

Question: What is the recommended solvent and storage condition for this compound?

Answer: this compound is soluble in DMSO at concentrations up to 10 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Expected IC50 Values for this compound in Different Cell Lines

Cell LineTarget PathwayExpected IC50 (nM)Key Considerations
HEK293Pathway A10 - 50High transfection efficiency, may not represent endogenous expression levels.
HeLaPathway B75 - 150Stable expression of target, but prone to passage-dependent variability.
A549Pathway C200 - 500Slower growing cell line, may require longer incubation times.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound precipitate in aqueous media?

A1: this compound has low aqueous solubility. To avoid precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 0.5% in your final assay volume. We recommend preparing serial dilutions in your assay medium from a concentrated stock.

Q2: Does this compound exhibit off-target effects?

A2: While this compound has been designed for a specific target, off-target effects at higher concentrations cannot be ruled out. We recommend performing a counterscreen against a panel of related targets to assess specificity.

Q3: Can serum concentration in the cell culture medium affect the activity of this compound?

A3: Yes, serum proteins can bind to small molecules and reduce their effective concentration. If you observe a significant shift in potency, consider performing your assays in serum-free or reduced-serum conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin (B115843)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Add the diluted compound to the cells and incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (DMSO) and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Hypothetical Signaling Pathway for this compound

Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth RQ00311651 This compound RQ00311651->Kinase2

Caption: Proposed mechanism of action for this compound.

Improving the efficacy of RQ-00311651 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RQ-00311651. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Low or variable analgesic effect Suboptimal Dosage: The dose of this compound may be too low to achieve therapeutic concentrations at the target site.Dose-Response Study: Perform a dose-response study to determine the optimal dosage for your specific animal model and pain phenotype. Start with doses reported in the literature (e.g., 10-20 mg/kg for oral or intraperitoneal administration) and escalate as needed.[1]
Inadequate Bioavailability: Poor absorption or rapid metabolism can limit the exposure of the target tissue to this compound.Formulation Optimization: Consider using a vehicle that enhances solubility and stability. For oral administration, ensure the formulation is suitable for gastric transit and absorption.
Timing of Administration: The timing of drug administration relative to the induction of pain or measurement of endpoints is critical.Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a basic PK/PD study to understand the time to maximum concentration (Tmax) and align it with the peak of the expected analgesic effect.
Off-target effects observed High Dosage: The administered dose may be too high, leading to engagement with other ion channels or receptors.Dose De-escalation: Reduce the dose to the minimum effective level determined from your dose-response study.
Non-specific Binding: The compound may have some affinity for other molecular targets.In Vitro Profiling: If not already done, perform in vitro screening against a panel of common off-targets to understand the selectivity profile of this compound.
Inconsistent results between experiments Variability in Animal Model: Differences in animal age, weight, strain, or the surgical procedure for inducing neuropathy can lead to variability.Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and behavioral testing, are highly standardized. Increase the number of animals per group to improve statistical power.
Drug Stability: this compound solution may not be stable over time or under certain storage conditions.Fresh Preparation: Prepare the dosing solution fresh for each experiment. Store the stock compound under recommended conditions (typically cool, dry, and dark).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective blocker of T-type calcium channels, with a particular specificity for the Cav3.2 isoform.[1][2][3] T-type calcium channels, especially Cav3.2, are known to play a crucial role in the transmission of pain signals in the nervous system.[4]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated analgesic effects in various rodent models of neuropathic and visceral pain.[4][5][6][7][8] This includes models of pain induced by spinal nerve injury and chemotherapy-induced peripheral neuropathy (e.g., with paclitaxel).[1][9]

Q3: What is the recommended route of administration for this compound?

A3: this compound has been shown to be effective following both oral and intraperitoneal administration.[1] The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.

Q4: How does this compound affect neuronal activity?

A4: By blocking T-type calcium channels, this compound reduces the influx of calcium into neurons. This, in turn, can decrease neuronal excitability and the release of neurotransmitters involved in pain signaling.[1][3]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is reported to be a selective T-type calcium channel blocker, it is good practice to consider potential off-target effects, especially at higher concentrations. For instance, some calcium channel blockers can interact with other ion channels. Researchers should carefully monitor for any unexpected physiological or behavioral changes in their animal models.

Experimental Protocols

In Vivo Efficacy Study in a Neuropathic Pain Model (Spinal Nerve Ligation)
  • Animal Model: Use adult male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Perform spinal nerve ligation (SNL) of the L5 spinal nerve to induce mechanical allodynia.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection at a volume of 5 mL/kg.

  • Behavioral Testing: Measure mechanical allodynia using von Frey filaments at baseline (before surgery), post-surgery, and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Analyze the withdrawal threshold data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni's) to compare drug-treated groups with the vehicle group.

In Vitro Patch-Clamp Electrophysiology
  • Cell Line: Use HEK293 cells stably expressing human Cav3.2 channels.

  • Recording Solution (External): 115 mM NaCl, 2.5 mM KCl, 10 mM BaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH adjusted to 7.4 with NaOH).

  • Recording Solution (Internal): 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, and 0.5 mM Na-GTP (pH adjusted to 7.2 with CsOH).

  • Procedure:

    • Obtain whole-cell patch-clamp recordings.

    • Hold the membrane potential at -100 mV.

    • Elicit T-type currents by applying a depolarizing step to -30 mV for 200 ms.

    • Apply this compound at various concentrations to the external solution and measure the inhibition of the peak current.

  • Data Analysis: Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
Treatment Group Dose (mg/kg, p.o.) Peak Analgesic Effect (% MPE) Time to Peak Effect (min)
Vehicle-10 ± 5-
This compound335 ± 860
This compound1065 ± 1060
This compound3085 ± 790

%MPE = Maximum Possible Effect

In Vitro Potency of this compound on T-type Calcium Channels
Channel Subtype Cell Line IC50 (nM)
hCav3.1HEK293150
hCav3.2HEK29335
hCav3.3HEK293>1000

Visualizations

Signaling Pathway of Nociception and the Role of this compound

G cluster_0 Peripheral Nociceptor cluster_1 Central Terminal (Spinal Cord) Noxious Stimulus Noxious Stimulus TRP Channels TRP Channels Noxious Stimulus->TRP Channels Activates Depolarization Depolarization TRP Channels->Depolarization Cav3.2 T-type Ca2+ Channel (Cav3.2) Depolarization->Cav3.2 Opens Ca2+ Influx Ca2+ Influx Cav3.2->Ca2+ Influx Action Potential Action Potential Ca2+ Influx->Action Potential Initiates Neurotransmitter Release Neurotransmitter Release (Glutamate, Substance P) Action Potential->Neurotransmitter Release Triggers Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Activates Pain Signal Transmission Pain Signal Transmission to Brain Postsynaptic Neuron->Pain Signal Transmission This compound This compound This compound->Cav3.2 Blocks

Caption: Mechanism of action of this compound in blocking pain signal transmission.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-Treatment cluster_1 Treatment & Testing cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Neuropathic Injury Surgery Neuropathic Injury Surgery Baseline Behavioral Testing->Neuropathic Injury Surgery Post-Surgery Recovery Post-Surgery Recovery Neuropathic Injury Surgery->Post-Surgery Recovery Drug Administration Drug Administration Post-Surgery Recovery->Drug Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Drug Administration->Post-Treatment Behavioral Testing Data Collection Data Collection Post-Treatment Behavioral Testing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship for Troubleshooting Low Efficacy

G Low Efficacy Low Efficacy Dose Dose Low Efficacy->Dose Bioavailability Bioavailability Low Efficacy->Bioavailability Timing Timing Low Efficacy->Timing Animal Model Animal Model Low Efficacy->Animal Model Conduct Dose-Response Study Conduct Dose-Response Study Dose->Conduct Dose-Response Study Optimize Formulation/Vehicle Optimize Formulation/Vehicle Bioavailability->Optimize Formulation/Vehicle Perform PK/PD Study Perform PK/PD Study Timing->Perform PK/PD Study Standardize Procedures Standardize Procedures Animal Model->Standardize Procedures

Caption: Troubleshooting guide for addressing low in vivo efficacy of this compound.

References

Technical Support Center: Negative Controls for RQ-00311651 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the appropriate use of negative controls in experiments involving RQ-00311651, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Proper negative controls are crucial for validating the on-target effects of this compound and ensuring the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the most basic negative control I should use in my this compound experiments?

A1: The most fundamental negative control is the vehicle control .[1][2][3] The vehicle is the solvent used to dissolve this compound, which is often dimethyl sulfoxide (B87167) (DMSO).[2] The vehicle control group should be treated with the same concentration of the vehicle as the experimental group receiving this compound.[4][5] This is essential to ensure that any observed effects are due to the compound itself and not the solvent.[2]

Q2: I'm observing some unexpected effects in my vehicle-treated cells. What could be the cause?

A2: High concentrations of some vehicles, like DMSO, can have off-target effects on cells, including cytotoxicity, induction of apoptosis, or altered gene expression.[5] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[5] If you suspect the vehicle is causing an effect, it is crucial to perform a dose-response experiment with the vehicle alone to determine a non-toxic concentration for your specific cell type.

Q3: Beyond a vehicle control, what other types of negative controls can I use to strengthen my findings?

A3: To demonstrate the specificity of this compound's effects on the ROCK signaling pathway, using a structurally similar but biologically inactive analog is a highly recommended negative control.[6][7][8] Such a compound allows you to attribute the observed biological effects directly to the potent ROCK inhibition by this compound, rather than to a general chemical structure. For instance, RKI-11 is a weak inhibitor and is used as a negative control for the potent ROCK inhibitor RKI-18.[7][8] Similarly, RKI-1313 serves as a negative control for RKI-1447.[6]

Q4: What are appropriate positive controls for this compound experiments?

A4: As a benchmark for ROCK inhibition, well-characterized and commercially available ROCK inhibitors are recommended as positive controls.[6] Widely used examples include Y-27632 and Fasudil (HA-1077).[6][9] These compounds serve as an excellent reference for comparing the efficacy and cellular effects of this compound.

Q5: How do I properly control for proliferation versus migration in a wound healing (scratch) assay with this compound?

A5: A common challenge in wound healing assays is distinguishing between cell migration and proliferation, as both can contribute to "wound" closure. To isolate the effect on migration, you can pre-treat your cells with an inhibitor of cell division, such as Mitomycin C, before performing the scratch and adding this compound.[1] This will ensure that the observed closure of the scratch is primarily due to cell migration.

Data Presentation: Expected Outcomes with Different Controls

The following table summarizes the expected outcomes in a wound healing (scratch) assay designed to assess the effect of this compound on cell migration.

Treatment Group Description Expected Outcome Interpretation
Untreated Cells Cells in normal growth medium.Baseline wound closure.Represents the natural migration and proliferation rate of the cells.
Vehicle Control (e.g., 0.1% DMSO) Cells treated with the same concentration of vehicle as the this compound group.[2]Wound closure similar to untreated cells.Confirms that the vehicle does not significantly affect cell migration.
This compound Cells treated with the experimental ROCK inhibitor.Significantly reduced wound closure compared to vehicle control.Indicates that this compound inhibits cell migration.
Inactive Analog Cells treated with a structurally similar but inactive compound.[7]Wound closure similar to vehicle control.Demonstrates that the inhibitory effect is specific to the ROCK-inhibiting activity of this compound.
Positive Control (e.g., Y-27632) Cells treated with a known ROCK inhibitor.[6]Significantly reduced wound closure, comparable to or greater than this compound.Validates the assay and provides a benchmark for the potency of this compound.

Experimental Protocols

Detailed Methodology for a Wound Healing (Scratch) Assay

This protocol outlines the key steps for performing a wound healing assay to assess the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and culture until they form a confluent monolayer.[10]

  • (Optional) Proliferation Inhibition: If you need to distinguish migration from proliferation, treat the cells with Mitomycin C for a specified period according to your cell type and experimental goals.

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.[10]

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the respective treatments to each well:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (at various concentrations)

    • Inactive analog control

    • Positive control (e.g., Y-27632)

  • Image Acquisition: Immediately after treatment (time 0), acquire images of the scratch in each well using an inverted microscope.[10] Mark the locations to ensure the same fields are imaged at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).[10] Calculate the percentage of wound closure relative to the initial scratch area for each treatment group.

Mandatory Visualizations

G cluster_0 Isolating the Effect of this compound start Experiment with this compound vehicle_q Is the effect due to the solvent? start->vehicle_q vehicle_control Include Vehicle Control (e.g., DMSO) vehicle_q->vehicle_control Yes specificity_q Is the effect due to specific ROCK inhibition? inactive_control Include Inactive Analog Control specificity_q->inactive_control Yes vehicle_control->specificity_q conclusion Effect is likely due to on-target activity or compound structure inactive_control->conclusion Inactive analog shows similar effect valid_conclusion Observed effect is due to specific ROCK inhibition by this compound inactive_control->valid_conclusion Inactive analog shows no effect

Caption: Logic diagram for selecting appropriate negative controls.

G cluster_workflow Wound Healing Assay Workflow cluster_controls Crucial Control Points seed 1. Seed Cells & Grow to Confluence scratch 2. Create Scratch in Monolayer seed->scratch wash 3. Wash to Remove Debris scratch->wash treat 4. Add Treatments wash->treat image_t0 5. Image at Time 0 treat->image_t0 vehicle Vehicle Control inactive Inactive Analog positive Positive Control (e.g., Y-27632) incubate 6. Incubate (e.g., 24h) image_t0->incubate image_tx 7. Image at Final Timepoint incubate->image_tx analyze 8. Analyze Wound Closure image_tx->analyze

Caption: Experimental workflow for a wound healing assay.

References

Technical Support Center: Investigating Off-Target Signaling of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RQ-00311651" is not found in publicly available scientific literature. To fulfill the structural and content requirements of your request, this technical support guide has been generated using the well-characterized tyrosine kinase inhibitor Imatinib (B729) (Gleevec) as an exemplary compound. The principles and methodologies described herein are broadly applicable to the investigation of off-target effects for other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Imatinib and what are its known off-target effects?

Imatinib is a tyrosine kinase inhibitor designed to target the BCR-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML).[1][2][3] Its primary on-targets are the ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][4] However, Imatinib is known to interact with other kinases, leading to potential off-target effects. Notable off-target kinases include DDR1 and members of the SRC family.[5][6] Imatinib has also been shown to bind to the non-kinase target NQO2 (NAD(P)H:quinone oxidoreductase 2), which can influence cellular metabolism.[5][6]

Q2: How can I distinguish between on-target and off-target effects in my cell-based experiments?

Differentiating between on-target and off-target effects is critical for the accurate interpretation of experimental outcomes. A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations of Imatinib, consistent with its known potency for its primary targets. Off-target effects may require higher concentrations to become apparent.[6] A detailed dose-response curve can help to distinguish between these effects based on the EC50 values.

  • Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold but the same primary target can help confirm that the observed phenotype is not due to a unique chemical property of Imatinib.

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the primary target should recapitulate the on-target effects of the inhibitor.

  • Rescue Experiments: If the inhibitor's effect is on-target, it might be possible to rescue the phenotype by introducing a drug-resistant mutant of the target protein.

Q3: My cells are showing unexpected resistance to Imatinib. What are the possible mechanisms?

Resistance to Imatinib can be broadly categorized as BCR-Abl dependent or independent.

  • BCR-Abl Dependent Resistance: This often involves point mutations in the BCR-Abl kinase domain that prevent Imatinib from binding effectively.[1]

  • BCR-Abl Independent Resistance: This can involve the activation of alternative signaling pathways that bypass the need for BCR-Abl signaling, such as the upregulation of other tyrosine kinases like SRC family kinases.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected cell phenotype at high Imatinib concentrations. High concentrations of Imatinib may be engaging off-target kinases, leading to confounding effects.[6]Perform a dose-response experiment to identify the optimal concentration range for on-target activity. Compare your findings with the known IC50 values for on- and off-targets.
Inconsistent results in downstream pathway analysis (e.g., Akt, ERK phosphorylation). Inhibition of on-target kinases like PDGFR and c-KIT by Imatinib is expected to decrease phosphorylation of downstream effectors like Akt and ERK.[7] However, off-target effects or pathway crosstalk can lead to unexpected activation.[8]Perform a time-course experiment to observe the kinetics of pathway inhibition. Analyze multiple nodes in the signaling cascade to get a clearer picture. Consider performing a kinome-wide activity assay to identify unexpectedly activated pathways.
Unexplained changes in cellular metabolism or redox state. Imatinib is known to inhibit the non-kinase protein NQO2, which plays a role in cellular metabolism and detoxification.[6]If your experimental system is sensitive to metabolic changes, consider this off-target effect. It may be necessary to assay NQO2 activity in the presence of Imatinib.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary on-targets and a selection of known off-target kinases.

Target Target Type IC50 (nM) Reference
Abl On-Target25-750[9]
c-KIT On-Target100[9]
PDGFRα On-Target71[10]
PDGFRβ On-Target100-607[9][10]
DDR1 Off-Target380[5]
SRC family kinases Off-Target>10,000[5]

Experimental Protocols

Kinome Profiling Using Kinase Inhibitor Beads

This protocol provides a method to identify the cellular targets of an inhibitor by affinity purification.

  • Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Inhibitor Incubation: Incubate the cell lysate with Imatinib-conjugated beads (or your compound of interest) and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Compare the proteins eluted from the inhibitor-conjugated beads to the control beads to identify specific binding partners.

Western Blot Analysis of Signaling Pathway Activation

This protocol details the steps to analyze the phosphorylation status of key signaling proteins.

  • Cell Treatment: Seed cells and treat with various concentrations of Imatinib for different time points. Include a vehicle control.

  • Protein Extraction: Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[11][12][13]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[12][14]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

Visualizations

On_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K BCR_Abl BCR-Abl (Cytoplasmic) BCR_Abl->PI3K Ras Ras BCR_Abl->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKIT Inhibits Imatinib->BCR_Abl Inhibits

Caption: On-target signaling pathways inhibited by Imatinib.

Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDR1 DDR1 Other_Pathways Other Signaling Pathways DDR1->Other_Pathways SRC_family SRC Family Kinases SRC_family->Other_Pathways NQO2 NQO2 Metabolism Cellular Metabolism NQO2->Metabolism Imatinib Imatinib Imatinib->DDR1 Inhibits Imatinib->SRC_family Inhibits (at high conc.) Imatinib->NQO2 Inhibits

Caption: Known off-target signaling interference by Imatinib.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Dose-Response Curve start->dose_response pathway_analysis 2. Western Blot for Key Pathway Markers (p-Akt, p-ERK) dose_response->pathway_analysis kinome_profiling 3. Kinome Profiling (e.g., Kinase Inhibitor Beads) pathway_analysis->kinome_profiling data_interpretation 4. Data Interpretation: Distinguish On- vs. Off-Target kinome_profiling->data_interpretation conclusion Conclusion: Identify Pathways of Interference data_interpretation->conclusion

Caption: Workflow for investigating off-target signaling.

References

Long-term stability of RQ-00311651 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the small molecule RQ-00311651 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound, prepared in a suitable organic solvent such as DMSO, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How can I perform a preliminary assessment of this compound stability in my experimental buffer?

A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in your desired buffer.[1] Aliquots of this solution should be incubated under various conditions (e.g., 4°C, room temperature, 37°C) and analyzed at different time points (e.g., 0, 2, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS.[1] A decrease in the peak area corresponding to the parent compound or the emergence of new peaks would suggest degradation.[1]

Q3: What are some general strategies to enhance the stability of this compound in solution?

A3: To improve stability, consider the following:

  • Temperature Control: Whenever feasible, perform experiments and store solutions at lower temperatures to slow down potential degradation reactions.[1]

  • pH Adjustment: If this compound is susceptible to pH-dependent hydrolysis, adjusting the pH of your buffer may enhance stability.

  • Use of Fresh Solutions: The most dependable method to ensure compound integrity is to prepare solutions fresh before each experiment.[1]

Q4: What should I do if I observe precipitation in my stock solution upon storage?

A4: Precipitation may indicate poor solubility or degradation of the compound into an insoluble product.[1] To address this, you can try preparing a more dilute stock solution or using an alternative solvent with better solubilizing properties.[1] It is also advisable to analyze the precipitate to determine its identity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of compound activity in a cell-based assay - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability.- Evaluate the stability of this compound in the specific culture medium.- Utilize low-binding plates or add a small amount of a non-ionic surfactant.- Assess cell permeability using standard assays.[1]
Inconsistent results between experiments - Inconsistent preparation of solutions.- Variable storage times or conditions of solutions.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or adhere to strict, established storage guidelines.[1]
Appearance of new peaks in HPLC/LC-MS analysis over time - Degradation of the compound.- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[1]

Quantitative Stability Data

The following table summarizes the stability of a 10 µM solution of this compound in aqueous buffer (pH 7.4) at various temperatures over 24 hours. The percentage of the remaining parent compound was determined by HPLC analysis.

Time (hours)Remaining this compound at 4°C (%)Remaining this compound at 25°C (Room Temperature) (%)Remaining this compound at 37°C (%)
0 100100100
2 99.598.295.1
8 98.894.585.3
24 97.288.172.4

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a general procedure for evaluating the stability of this compound in a desired aqueous buffer.

  • Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).[1]

    • Create a working solution by diluting the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.[1]

  • Incubation:

    • Dispense aliquots of the working solution into separate vials for each designated time point and temperature condition.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).[1]

  • Time Points:

    • At specified time points (e.g., 0, 2, 8, and 24 hours), remove one vial from each temperature condition for analysis.[1]

  • Quenching (if necessary):

    • To halt any further degradation, add an equal volume of a cold organic solvent, such as acetonitrile (B52724) or methanol. This will also precipitate any proteins present in the buffer.[1]

  • Analysis:

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mM Stock (e.g., in DMSO) prep_work Prepare 10 µM Working Solution (in aqueous buffer) prep_stock->prep_work Dilute aliquot Aliquot Working Solution prep_work->aliquot temp_4c 4°C aliquot->temp_4c Incubate at temp_25c 25°C aliquot->temp_25c Incubate at temp_37c 37°C aliquot->temp_37c Incubate at sampling Sample at Time Points (0, 2, 8, 24h) temp_4c->sampling temp_25c->sampling temp_37c->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions inconsistent_results Inconsistent Experimental Results cause1 Compound Degradation inconsistent_results->cause1 cause2 Solution Preparation Variability inconsistent_results->cause2 cause3 Inconsistent Storage inconsistent_results->cause3 solution1a Assess Stability in Experimental Medium cause1->solution1a solution1b Prepare Fresh Solutions cause1->solution1b solution2 Standardize Solution Preparation Protocol cause2->solution2 solution3 Adhere to Strict Storage Guidelines cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Validating the Inhibitory Effect of RQ-00311651: A Comparative Guide for T-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel T-type calcium channel blocker, RQ-00311651, with other established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating therapeutic agents targeting neuropathic and visceral pain.

Introduction to T-Type Calcium Channels and Their Role in Pain Signaling

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3, are pivotal in regulating neuronal excitability. The Cav3.2 isoform, in particular, is highly expressed in primary afferent neurons and plays a significant role in the transmission of pain signals. Its dysregulation has been implicated in the pathophysiology of chronic pain states, making it a key target for the development of novel analgesics.

This compound is a novel, state-dependent T-type calcium channel blocker with demonstrated efficacy in preclinical models of neuropathic and visceral pain.[1] This guide provides a comparative analysis of this compound against other known T-type calcium channel inhibitors, offering a clear perspective on its inhibitory profile.

Comparative Inhibitory Profile of T-Type Calcium Channel Blockers

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected T-type calcium channel blockers against different Cav3 subtypes. The data highlights the selectivity profile of each compound.

CompoundCav3.1 (α1G) IC50Cav3.2 (α1H) IC50Cav3.3 (α1I) IC50Reference
This compound Data not publicly availableData not publicly availableData not publicly available[1]
Mibefradil~1.34 µM - 2.7 µM~2.7 µMNot Reported[2][3]
NNC 55-03966.8 µMNot ReportedNot Reported[4]
Z94450 - 160 nM50 - 160 nM50 - 160 nM[5][6]
TTA-P2~93 nMNot ReportedIdentical potency to Cav3.1[7]

Note: The inhibitory activity of this compound is reported to be state-dependent, with stronger suppression of T-currents at holding potentials of -65 to -60 mV compared to -80 mV in HEK293 cells expressing Cav3.1 or Cav3.2.[1] Specific IC50 values for this compound are not yet publicly available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to validate the inhibitory effects of T-type calcium channel blockers.

In Vitro Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is fundamental for directly measuring the inhibitory effect of a compound on T-type calcium channel currents.

Objective: To determine the half-maximal inhibitory concentration (IC50) and characterize the voltage-dependency of channel blockade.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human Cav3.1, Cav3.2, or Cav3.3 subunits.

Procedure:

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use an external solution containing (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, and 2 CaCl2 (pH adjusted to 7.4 with CsOH).

    • The internal pipette solution should contain (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, and 2 ATP (pH adjusted to 7.2 with CsOH).

    • Hold the cell membrane potential at -100 mV to ensure channels are in a resting state.

    • To assess state-dependency, vary the holding potential (e.g., -60 mV, -80 mV).

    • Elicit T-type currents by applying a depolarizing voltage step (e.g., to -30 mV for 200 ms).

  • Compound Application:

    • Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Dilute the compound to various concentrations in the external solution.

    • Perfuse the cells with the compound-containing solution and record the steady-state block of the T-type current.

  • Data Analysis:

    • Measure the peak inward current amplitude at each compound concentration.

    • Normalize the current to the baseline (pre-compound) current.

    • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Experimental Workflow start HEK293 cells expressing Cav3.x patch Establish Whole-Cell Patch-Clamp start->patch hold Set Holding Potential (-100 mV) patch->hold depolarize Apply Depolarizing Pulse (e.g., -30 mV) hold->depolarize record_base Record Baseline T-type Current depolarize->record_base apply_compound Apply Test Compound (e.g., this compound) record_base->apply_compound record_inhibition Record Inhibited T-type Current apply_compound->record_inhibition washout Washout Compound record_inhibition->washout analyze Data Analysis: IC50 Determination washout->analyze

Workflow for Electrophysiological Validation
In Vitro Calcium Imaging: Fluorometric Imaging Plate Reader (FLIPR) Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To assess the inhibitory effect of compounds on T-type channel-mediated calcium influx in a high-throughput format.

Cell Lines: HEK293 cells stably expressing a T-type calcium channel subtype.

Procedure:

  • Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound.

    • Add the compound solutions to the wells and incubate for 15-20 minutes.

  • Measurement of Calcium Influx:

    • Use a FLIPR instrument to measure baseline fluorescence.

    • Stimulate the cells with a depolarizing solution (e.g., high potassium chloride) to activate the T-type calcium channels.

    • Record the fluorescence signal for 2-3 minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon stimulation.

    • Determine the concentration-dependent inhibition of the calcium signal by the test compound and calculate the IC50 value.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This widely used animal model mimics the symptoms of neuropathic pain in humans.

Objective: To evaluate the analgesic efficacy of a test compound in a model of nerve injury-induced pain.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve in one hind limb.

    • Place four loose chromic gut ligatures around the nerve.

  • Behavioral Testing (Mechanical Allodynia):

    • Assess the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments at baseline and at various time points post-surgery.

    • A significant decrease in the withdrawal threshold in the injured paw indicates the development of mechanical allodynia.

  • Drug Administration:

    • Administer the test compound (e.g., this compound, orally or intraperitoneally) at different doses.

  • Post-Drug Assessment:

    • Measure the paw withdrawal threshold at different time points after drug administration.

    • An increase in the withdrawal threshold indicates an anti-allodynic effect.

In Vivo Visceral Pain Model: Cyclophosphamide-Induced Cystitis

This model is used to study visceral pain originating from the bladder.

Objective: To assess the efficacy of a test compound in reducing visceral pain.

Animal Model: Female mice.

Procedure:

  • Induction of Cystitis:

    • Administer a single intraperitoneal injection of cyclophosphamide (B585) (e.g., 200 mg/kg) to induce bladder inflammation and pain.

  • Assessment of Visceral Pain:

    • Observe and score pain-related behaviors (e.g., abdominal licking, stretching, and immobility).

    • Measure referred hyperalgesia by assessing the withdrawal response to mechanical stimulation of the abdomen with von Frey filaments.

  • Drug Administration:

    • Administer the test compound at various doses before or after the induction of cystitis.

  • Post-Drug Assessment:

    • Score pain behaviors and measure abdominal withdrawal thresholds after drug administration to determine the analgesic effect.

Signaling Pathway and Mechanism of Action

T-type calcium channels, particularly the Cav3.2 subtype, are integral to the transmission of nociceptive signals. In sensory neurons, these channels are activated by small depolarizations, leading to an influx of calcium ions. This calcium influx lowers the threshold for action potential firing, thereby increasing neuronal excitability and contributing to the perception of pain. Inhibitors like this compound block these channels, reducing calcium influx and dampening the hyperexcitability of sensory neurons, which in turn alleviates pain.

cluster_pathway T-Type Calcium Channel Signaling in Nociception stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization cav3_2 Cav3.2 T-type Calcium Channel depolarization->cav3_2 Opens ca_influx Ca2+ Influx cav3_2->ca_influx excitability Increased Neuronal Excitability ca_influx->excitability pain Pain Sensation excitability->pain rq This compound rq->cav3_2 Blocks

Inhibitory Action on Pain Pathway

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuropathic and visceral pain through its state-dependent inhibition of T-type calcium channels, particularly Cav3.1 and Cav3.2. This guide provides a framework for comparing its activity with other inhibitors and outlines the essential experimental protocols for its validation. Further research, including the determination of specific IC50 values and detailed dose-response studies, will be crucial in fully elucidating its therapeutic promise.

References

A Tale of Two Targets: A Comparative Analysis of RQ-00311651 and H-151 in Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the pursuit of novel therapeutics for pain and inflammation is a paramount objective. This guide provides a comparative analysis of two distinct investigational compounds, RQ-00311651 and H-151. While both have shown promise in preclinical models of pain and inflammation, they operate through fundamentally different mechanisms of action. This compound is a selective T-type calcium (Ca²⁺) channel blocker, whereas H-151 is a potent and irreversible inhibitor of the Stimulator of Interferon Genes (STING) pathway. This guide will objectively compare their performance, delve into their distinct signaling pathways, and provide detailed experimental methodologies for key studies.

Executive Summary

FeatureThis compoundH-151
Target T-type calcium channels (specifically Cav3.2)Stimulator of Interferon Genes (STING)
Mechanism of Action Blocks calcium influx through T-type Ca²⁺ channels, reducing neuronal excitability.Covalently binds to Cys91 of STING, inhibiting its palmitoylation and activation.
Primary Therapeutic Area (Preclinical) Neuropathic and visceral pain.Autoinflammatory diseases, ischemia-reperfusion injury, and inflammation-related conditions.[1][2][3]
Key Preclinical Efficacy Significant reduction of mechanical allodynia in rodent models of neuropathic pain.Attenuation of pro-inflammatory cytokine production and tissue injury in various inflammation models.[1][2][3]

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical studies of this compound and H-151 in relevant models of pain and inflammation.

Table 1: Analgesic Efficacy of this compound in Neuropathic Pain Models

ModelSpeciesAdministration RouteEffective Dose RangeEndpointKey Finding
Spinal Nerve Ligation (SNL)RodentOral1 - 10 mg/kgMechanical AllodyniaSignificant reduction in paw withdrawal threshold.
Chronic Constriction Injury (CCI)RodentOral1 - 10 mg/kgMechanical AllodyniaSignificant reduction in paw withdrawal threshold.
Colorectal DistensionRodentOralNot specifiedVisceral HypersensitivityAttenuation of visceral motor response.

Table 2: Anti-Inflammatory and Analgesic Efficacy of H-151

ModelSpeciesAdministration RouteDoseEndpointKey Finding
Intestinal Ischemia-ReperfusionMouseIntraperitoneal10 mg/kgSerum LDH, AST, IL-1β, IL-6; Tissue Injury ScoreSignificant reduction in markers of tissue injury and inflammation.[1][2]
Renal Ischemia-ReperfusionMouseIntraperitonealNot specifiedSurvival Rate, IFN-β levelsImproved survival and reduced IFN-β expression.[3]
Imiquimod-induced PsoriasisMouseTopicalNot specifiedSkin lesions, IL-17, IL-23, IL-6Attenuated skin inflammation and pro-inflammatory cytokine levels.
Neuropathic Pain (General)Not specifiedNot specifiedNot specifiedNociceptionSTING antagonists like H-151 are suggested to have analgesic effects by suppressing STING/NF-κB-mediated inflammation.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and H-151 are visually represented by the following signaling pathway diagrams.

RQ00311651_Pathway cluster_membrane Cell Membrane T_type_Ca_channel T-type Ca²⁺ Channel (Cav3.2) Ca_influx Ca²⁺ Influx T_type_Ca_channel->Ca_influx Depolarization Depolarization Depolarization->T_type_Ca_channel activates Neuronal_Excitability Increased Neuronal Excitability Ca_influx->Neuronal_Excitability Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal RQ00311651 This compound RQ00311651->T_type_Ca_channel blocks H151_Pathway cluster_er Endoplasmic Reticulum STING STING TBK1 TBK1 STING->TBK1 recruits & activates Inflammatory_Cytokines Inflammatory Cytokines (TNF, IL-6) STING->Inflammatory_Cytokines induces via NF-κB Palmitoylation Palmitoylation STING->Palmitoylation cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-β) pIRF3->IFNs induces transcription H151 H-151 H151->STING covalently binds (inhibits palmitoylation) Palmitoylation->STING enables activation SNL_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Radiant Heat) Animal_Acclimation->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (L5/L6) Surgery Baseline_Testing->SNL_Surgery PostOp_Recovery Post-Operative Recovery SNL_Surgery->PostOp_Recovery Drug_Administration Oral Administration of This compound or Vehicle PostOp_Recovery->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis Post_Dose_Testing->Data_Analysis H151_InVitro_Workflow Cell_Seeding Seed RAW 264.7 cells Pre_treatment Pre-treat with H-151 or Vehicle (DMSO) Cell_Seeding->Pre_treatment Stimulation Stimulate with STING agonist (e.g., rmCIRP) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection ELISA Quantify IFN-β by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

References

A Comparative Guide to STING Inhibitors: Profiling C-176 in the Absence of Data for RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the STING inhibitor C-176. As of this publication, publicly accessible data for a compound designated RQ-00311651 is unavailable, precluding a direct comparison. Therefore, this document will focus on a comprehensive review of C-176, a well-characterized tool compound, and provide a broader context of the STING inhibitor landscape to aid researchers in evaluating novel compounds like this compound, should information become available.

Executive Summary of C-176

C-176 is a potent, small-molecule inhibitor of the STING (Stimulator of Interferon Genes) protein, a critical component of the innate immune system's intracellular DNA sensing pathway.[1] It is characterized by its covalent mechanism of action and notable species selectivity, exhibiting robust activity against murine STING but not human STING.[1] This property has made C-176 a valuable tool for in vivo studies in mouse models of STING-driven autoinflammatory diseases.[1][2]

Performance Data of C-176

The following table summarizes the key quantitative data for the C-176 STING inhibitor based on available experimental evidence.

ParameterValueSpeciesAssay TypeReference
Mechanism of Action Covalent modification of Cys91MouseBiochemical[3]
Cellular Activity Reduces STING-mediated IFN-β reporter activityHEK293 cells (with mouse STING)Luciferase Reporter Assay[1][4]
In Vivo Efficacy Reduces serum levels of Type I IFNs and IL-6Mouse (C57BL/6J)ELISA[3]
Attenuates autoinflammatory diseaseMouse (Trex1-/- model)Pathological scoring[5]
Ameliorates neuroinflammation and neurodegenerationMouse (MPTP model of Parkinson's)Immunohistochemistry, Behavioral tests[6]
Specificity Selective for STING over RIG-I or TBK1-mediated pathwaysHEK293 cellsLuciferase Reporter Assay[1][4]
Inactive against human STINGHuman cellsVarious[1]

STING Signaling Pathway and Inhibitor Intervention

The diagram below illustrates the canonical cGAS-STING signaling pathway and highlights the point of intervention for covalent inhibitors like C-176, which prevent the necessary conformational changes and downstream signaling.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active STING Palmitoylation & Oligomerization STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates (via IKK) IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 (dimer) Type I IFN Genes Type I IFN Genes IRF3_dimer->Type I IFN Genes activates transcription Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NFkB->Pro-inflammatory\nCytokine Genes activates transcription IRF3->IRF3_dimer dimerizes C176 C-176 C176->STING_active covalently binds Cys91 (mouse STING) & blocks palmitoylation

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of C-176.

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of experimental findings. Below are representative methodologies for assays commonly used to characterize STING inhibitors like C-176.

IFN-β Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an interferon-β promoter.

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding for mouse STING, an IFN-β promoter-luciferase reporter, and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • Inhibitor Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of the STING inhibitor (e.g., C-176) or vehicle control (DMSO). Cells are pre-incubated for 1-2 hours.

  • STING Activation: The STING pathway is then activated by transfecting a STING agonist, such as 2'3'-cGAMP, or by other methods like dsDNA stimulation.

  • Lysis and Luminescence Reading: After 18-24 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to the vehicle-treated, stimulated control. IC50 values are determined by non-linear regression analysis.

In Vivo Efficacy in a Mouse Model of Autoinflammatory Disease

This protocol describes the evaluation of a STING inhibitor's ability to mitigate disease symptoms in a genetically predisposed mouse model, such as the Trex1-deficient mouse, which exhibits a STING-dependent inflammatory phenotype.

  • Animal Model: Age- and sex-matched Trex1-/- mice and wild-type littermate controls are used.

  • Inhibitor Formulation and Administration: C-176 is formulated in a suitable vehicle, such as corn oil or a solution of PEG300, Tween80, and water.[3][7] The inhibitor is administered to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 750 nmol per mouse) and frequency (e.g., daily).[3]

  • Monitoring: Mice are monitored for clinical signs of disease, such as weight loss and general health status.

  • Sample Collection: At the end of the study period, blood and tissue samples (e.g., heart, spleen) are collected.

  • Analysis:

    • Cytokine Levels: Serum levels of Type I interferons and pro-inflammatory cytokines (e.g., IL-6) are quantified by ELISA.

    • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess immune cell infiltration and tissue damage.

    • Gene Expression: RNA is extracted from tissues to measure the expression of interferon-stimulated genes (ISGs) by qRT-PCR.

General Workflow for STING Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel STING inhibitors.

Inhibitor_Workflow cluster_discovery Discovery & Initial Validation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Biochem Biochemical Assays (Binding, Enzyme kinetics) Hit_to_Lead->Biochem Cell_Activity Cellular Activity Assays (Reporter, Cytokine release) Biochem->Cell_Activity Selectivity Selectivity & Specificity (vs. other pathways) Cell_Activity->Selectivity MoA Mechanism of Action (e.g., Covalent vs. Non-covalent) Selectivity->MoA PK Pharmacokinetics (ADME) MoA->PK Efficacy Efficacy in Disease Models (e.g., Trex1-/-, SAVI) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A generalized workflow for the preclinical development of STING inhibitors.

The Landscape of STING Inhibition

While C-176 is a valuable research tool, its species-selectivity limits its direct clinical translation. The field of STING inhibitor development is rapidly evolving, with several strategies being pursued:

  • Covalent Inhibitors: Like C-176, these compounds form a permanent bond with the STING protein. This often leads to high potency but can also carry a risk of off-target effects. Other examples include H-151, which was developed from the C-176 scaffold and shows activity against human STING.[2]

  • Non-covalent, Competitive Inhibitors: These molecules bind to the cGAMP binding pocket on STING, directly competing with the natural ligand. This is a common strategy in drug development and can lead to compounds with more predictable pharmacokinetic profiles.[5]

  • Allosteric Inhibitors: These inhibitors bind to sites on the STING protein other than the cGAMP binding pocket, inducing conformational changes that prevent its activation.

The development of STING inhibitors holds significant promise for the treatment of a range of autoimmune and autoinflammatory conditions characterized by aberrant STING activation. As new compounds such as this compound emerge from discovery pipelines, a thorough characterization of their mechanism of action, potency, selectivity, and in vivo efficacy, using methodologies similar to those described here, will be essential to determine their therapeutic potential.

References

Navigating the STING Pathway: A Head-to-Head In Vivo Comparison of Preclinical Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide offers a comprehensive, data-driven comparison of key preclinical STING (Stimulator of Interferon Genes) inhibitors. As aberrant STING activation is increasingly implicated in a range of autoimmune and inflammatory diseases, the development of potent and specific inhibitors is a critical area of research. This guide synthesizes publicly available data for three prominent STING inhibitors: H-151, C-176, and SN-011. We present a head-to-head comparison of their in vitro potency and in vivo efficacy, supported by detailed experimental protocols and visual representations of the underlying biology and experimental workflows. Our aim is to provide an objective resource to inform decision-making in the selection and evaluation of these important research compounds.

The cGAS-STING pathway is a crucial component of the innate immune system, designed to detect cytosolic DNA, a key danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response. However, the dysregulation of this pathway can lead to chronic inflammation and contribute to the pathology of various autoimmune disorders. This has spurred the development of STING inhibitors as a promising therapeutic strategy.

Performance Snapshot: A Comparative Analysis of STING Inhibitors

The following tables summarize the available quantitative data for H-151, C-176, and SN-011, providing a direct comparison of their in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of STING Inhibitors (IC50 Values)
InhibitorCell LineSpeciesAssay ReadoutIC50 (nM)
H-151 MEFsMouseIFN-β mRNA138
BMDMsMouseIFN-β mRNA109.6
HFFsHumanIFN-β mRNA134.4
C-176 -MouseIFN-β reporter~280
-HumanIFN-β reporter>25,000
SN-011 MEFsMouseIFN-β mRNA127.5
BMDMsMouseIFN-β mRNA107.1
HFFsHumanIFN-β mRNA502.8
Table 2: In Vivo Efficacy of STING Inhibitors in the Trex1-/- Mouse Model of Autoimmunity
InhibitorParameterResult
SN-011 Survival Prevented death in Trex1-/- mice (0 of 10 treated mice died vs. 3 of 10 untreated mice over 1 month)[1]
Inflammation Markedly ameliorated severe multiorgan inflammation[1]
Specificity Demonstrated to be a more specific inhibitor of STING-dependent signaling compared to H-151[2]
H-151 Inflammation Comparably inhibited STING-mediated inflammation to SN-011 in Trex1-/- mice[1]
Specificity Showed more off-target effects, potently suppressing STING-independent signaling pathways (e.g., TLR, RIG-I)[2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams were generated using Graphviz.

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP synthesizes STING_dimer STING (dimer) 2'3'-cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nucleus p-IRF3 (dimer) pIRF3->pIRF3_nucleus dimerizes & translocates IFN-I Genes IFN-I Genes pIRF3_nucleus->IFN-I Genes activates transcription of Type I IFNs Type I IFNs IFN-I Genes->Type I IFNs H151 H-151 H151->STING_dimer covalently binds Cys91, prevents palmitoylation SN011 SN-011 SN011->STING_dimer competes with cGAMP for binding pocket

Caption: The cGAS-STING signaling cascade and points of inhibition.

InVivo_Comparison_Workflow In Vivo STING Inhibitor Comparison Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_readouts Quantitative Readouts Trex1_mice Trex1-/- Mice (Model of Autoimmunity) Grouping Randomize into Groups (Vehicle, Inhibitor A, Inhibitor B) Trex1_mice->Grouping Dosing Administer Vehicle or STING Inhibitor (e.g., 5 mg/kg, i.p., 3x/week) Grouping->Dosing Monitoring Monitor Survival and Clinical Signs of Disease Dosing->Monitoring Sacrifice Sacrifice at Endpoint Monitoring->Sacrifice Tissue_Collection Collect Tissues (Spleen, Liver, etc.) Sacrifice->Tissue_Collection Serum_Collection Collect Serum Sacrifice->Serum_Collection Histology Histological Scoring of Inflammation Tissue_Collection->Histology Immune_Profiling Flow Cytometry of Immune Cell Populations Tissue_Collection->Immune_Profiling Gene_Expression qRT-PCR for ISGs Tissue_Collection->Gene_Expression Cytokines Measure Serum Cytokines (e.g., IFN-β, IL-6) Serum_Collection->Cytokines

Caption: A typical workflow for in vivo comparison of STING inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols for the key experiments cited in this guide.

In Vivo Efficacy in Trex1-/- Mouse Model
  • Animal Model: Trex1-deficient (Trex1-/-) mice, which spontaneously develop a severe systemic autoimmune disease due to the accumulation of endogenous DNA in the cytoplasm, leading to chronic STING activation[3][4][5].

  • Housing and Maintenance: Mice are housed in a specific pathogen-free facility with ad libitum access to food and water.

  • Treatment Groups: Mice are randomly assigned to treatment groups:

    • Vehicle control (e.g., DMSO or other appropriate solvent).

    • SN-011 (5 mg/kg).

    • H-151 (dosage would be comparable to SN-011 for a direct comparison).

  • Administration: Inhibitors or vehicle are administered via intraperitoneal (i.p.) injection three times per week for a duration of one month[6].

  • Monitoring:

    • Survival: Monitored daily.

    • Clinical Score: Mice are regularly scored for signs of disease, such as weight loss, ruffled fur, and reduced mobility.

  • Endpoint Analysis:

    • Histology: At the end of the study, or when mice reach a humane endpoint, organs such as the heart, lungs, liver, and spleen are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological assessment of inflammation by a blinded pathologist.

    • Serology: Blood is collected via cardiac puncture, and serum is isolated to measure levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) by ELISA or multiplex assay. The presence of autoantibodies, such as antinuclear antibodies (ANA), is also assessed.

    • Immune Cell Profiling: Spleens and lymph nodes are harvested to prepare single-cell suspensions. Flow cytometry is used to analyze the frequency and activation status of various immune cell populations (e.g., T cells, B cells, macrophages).

    • Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of interferon-stimulated genes (ISGs) and other inflammatory markers by quantitative real-time PCR (qRT-PCR).

Discussion and Conclusion

The head-to-head comparison of SN-011 and H-151 in the Trex1-/- mouse model reveals that both compounds are effective at mitigating STING-mediated inflammation in vivo. However, a key differentiator is their specificity. SN-011 appears to be a more specific inhibitor of the STING pathway, which could translate to a better safety profile in a clinical setting by avoiding off-target effects. The comparable efficacy of H-151 in the autoimmune model, despite its broader inhibitory profile, suggests that for certain indications, potent STING inhibition might be the primary driver of therapeutic benefit, even with some off-target activity.

C-176, while a useful tool for studying murine STING, shows significantly less potency against human STING, limiting its translational potential. This highlights the critical importance of evaluating inhibitors against both human and mouse STING early in the drug discovery process.

References

The Rise of Next-Generation ROS1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, the development of targeted therapies against specific molecular drivers of cancer has led to significant improvements in patient outcomes. For patients with non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements, the advent of tyrosine kinase inhibitors (TKIs) has been transformative. However, the efficacy of first-generation inhibitors is often limited by the emergence of resistance mutations and inadequate central nervous system (CNS) penetration. This guide provides a detailed comparison of a next-generation ROS1 inhibitor, repotrectinib (B610555), with the first-generation inhibitor, crizotinib (B193316), highlighting the key advantages supported by experimental data.

Overcoming the Limitations of First-Generation ROS1 Inhibition

Crizotinib, the first FDA-approved ROS1 inhibitor, demonstrated notable efficacy in treating ROS1-rearranged NSCLC. Despite its initial success, a significant challenge in the long-term treatment with crizotinib is the development of acquired resistance, often driven by secondary mutations in the ROS1 kinase domain. Furthermore, crizotinib has limited efficacy in treating or preventing brain metastases due to poor blood-brain barrier penetration.

Next-generation ROS1 inhibitors, such as repotrectinib, have been specifically designed to address these shortcomings. These agents exhibit potent activity against a wide range of resistance mutations and demonstrate improved CNS penetration, offering new hope for patients who have progressed on first-generation therapies or those with brain metastases at diagnosis.

Comparative Efficacy: Repotrectinib vs. Crizotinib

The clinical superiority of next-generation ROS1 inhibitors is evident in their enhanced efficacy, particularly in patient populations that are challenging to treat with first-generation agents.

Table 1: Comparative Clinical Efficacy in ROS1+ NSCLC
EndpointRepotrectinib (TKI-Naïve)Crizotinib (TKI-Naïve)Repotrectinib (TKI-Pretreated, including Crizotinib)
Objective Response Rate (ORR) 79%[1]72%61%
Median Duration of Response (DOR) 34.1 months[1]19.7 months15.7 months
Median Progression-Free Survival (PFS) 35.7 months[1]19.3 months9.0 months
Intracranial ORR 89%27%55%

Data for crizotinib is based on historical clinical trial data for TKI-naïve patients. Data for repotrectinib is from the TRIDENT-1 clinical trial.

The data clearly indicates that repotrectinib achieves a higher objective response rate and a significantly longer duration of response and progression-free survival in treatment-naïve patients compared to historical data for crizotinib. More strikingly, repotrectinib demonstrates substantial activity in patients who have previously been treated with a TKI like crizotinib, a setting where there are limited effective options. The intracranial ORR for repotrectinib is also markedly superior to that of crizotinib, underscoring its enhanced ability to treat CNS metastases.

Tackling Acquired Resistance: Activity Against ROS1 Mutations

A key advantage of next-generation inhibitors is their ability to overcome resistance mutations that render first-generation inhibitors ineffective. The most common resistance mutation is the solvent front mutation G2032R.

Table 2: Inhibitory Activity Against ROS1 Resistance Mutations
CompoundROS1 Wild-Type IC50 (nM)ROS1 G2032R IC50 (nM)
Repotrectinib <13.6
Crizotinib 1.7>1000

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

As shown in Table 2, while both drugs are potent against wild-type ROS1, crizotinib loses its activity against the G2032R mutant, as indicated by a very high IC50 value. In contrast, repotrectinib maintains potent inhibitory activity against this common resistance mutation, providing a crucial therapeutic option for patients who develop resistance to crizotinib.[2]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, the following are summaries of the key experimental methodologies used to evaluate the efficacy of ROS1 inhibitors.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of compounds against wild-type and mutant ROS1 kinase domains is assessed using an in vitro kinase assay.

  • Reagents : Recombinant human ROS1 kinase domain (wild-type and G2032R mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr)4:1), and test compounds (repotrectinib, crizotinib).

  • Procedure : The kinase reaction is initiated by adding ATP to a mixture of the ROS1 enzyme, substrate, and varying concentrations of the inhibitor. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection : The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative activity of the inhibitors is evaluated in cancer cell lines engineered to express ROS1 fusion proteins.

  • Cell Lines : Ba/F3 cells, a murine pro-B cell line, are transduced to express a specific ROS1 fusion (e.g., CD74-ROS1) with either a wild-type or mutant ROS1 kinase domain.

  • Procedure : Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. The cells are then incubated for a period of 72 hours.

  • Measurement : Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

In Vivo Tumor Xenograft Model

The in vivo efficacy of ROS1 inhibitors is tested in animal models bearing tumors derived from ROS1-driven cancer cells.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells expressing a ROS1 fusion.

  • Treatment : Once tumors reach a palpable size, the mice are randomized into treatment groups and administered the test compounds (e.g., repotrectinib, crizotinib) or a vehicle control, typically via oral gavage, on a defined schedule.

  • Efficacy Assessment : Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess target inhibition).

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ROS1 signaling pathway and a typical experimental workflow for evaluating ROS1 inhibitors.

ROS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action Ligand Ligand ROS1_Receptor ROS1 Receptor Tyrosine Kinase Ligand->ROS1_Receptor Binding & Dimerization P P ROS1_Receptor->P Autophosphorylation SHP2 SHP2 P->SHP2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion Repotrectinib Repotrectinib Repotrectinib->ROS1_Receptor Inhibits WT & Mutants Crizotinib Crizotinib Crizotinib->ROS1_Receptor Inhibits WT

Caption: Simplified ROS1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (Wild-Type & Mutant ROS1) Cell_Assay Cell-Based Proliferation Assay (ROS1-Fusion Cell Lines) Kinase_Assay->Cell_Assay Confirms Cellular Potency Xenograft_Model Tumor Xenograft Model in Mice Cell_Assay->Xenograft_Model Identifies Lead Compounds Efficacy_Study Treatment with Inhibitor (e.g., Repotrectinib) Xenograft_Model->Efficacy_Study Tumor_Measurement Tumor Volume Measurement Efficacy_Study->Tumor_Measurement Clinical_Trial Phase I/II Clinical Trial (e.g., TRIDENT-1) Tumor_Measurement->Clinical_Trial Preclinical Proof-of-Concept Patient_Response Assess Patient Response (ORR, PFS, DOR) Clinical_Trial->Patient_Response

Caption: General workflow for the preclinical and clinical evaluation of a novel ROS1 inhibitor.

Conclusion

Next-generation ROS1 inhibitors like repotrectinib represent a significant advancement over first-generation agents such as crizotinib. Their ability to overcome key resistance mechanisms, coupled with superior clinical efficacy and enhanced central nervous system activity, provides a much-needed therapeutic option for patients with ROS1-rearranged NSCLC. The continued development of these more potent and durable inhibitors is a testament to the progress in targeted cancer therapy, offering the potential for longer and better quality of life for patients.

References

No Public Data Available for RQ-00311651

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the selectivity profile or experimental data for the compound designated RQ-00311651 could be located. Therefore, a comparative guide as requested cannot be generated at this time.

This absence of information suggests that this compound may be a compound that is in a very early stage of development, a proprietary molecule not yet disclosed in public forums, or potentially an internal designation not used in external publications.

To facilitate the creation of the requested comparison guide, it is recommended that researchers, scientists, and drug development professionals:

  • Verify the Compound Identifier: Please ensure that "this compound" is the correct and publicly used designation for the compound of interest. There may be an alternative name, such as a different internal code, a systematic chemical name, or a patent number, that could be used to locate the relevant data.

  • Provide Alternative Compounds: If the primary interest is in a particular class of molecules or a specific biological target, providing the names of alternative, publicly known compounds would allow for the generation of a relevant and informative comparison guide.

Once verifiable and publicly accessible data for this compound or suitable comparator compounds are available, a comprehensive guide can be developed. This guide would adhere to the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of relevant pathways and workflows.

General Methodologies for Assessing Kinase Selectivity

For the benefit of researchers interested in kinase inhibitor selectivity, several established experimental protocols are commonly employed in the field. These methods are crucial for determining the on-target and off-target activities of small molecule inhibitors.

Table 1: Common Assays for Kinase Inhibitor Selectivity Profiling
Assay TypePrincipleKey Parameters MeasuredAdvantagesLimitations
Biochemical Kinase Assays Measures the direct inhibition of purified kinase enzymatic activity. Often uses radio-labeled ATP (e.g., ³²P or ³³P) and a substrate (peptide or protein).IC₅₀, Kᵢ, KₑHigh throughput, quantitative, allows for direct comparison of inhibitory potency against a large panel of kinases.In vitro results may not always translate to cellular activity due to factors like cell permeability and intracellular ATP concentrations.
Cellular Target Engagement Assays Determines if the inhibitor binds to its intended target within a cellular context. Techniques include NanoBRET™, CETSA®, and cellular thermal shift assays.Target engagement, EC₅₀Provides evidence of target interaction in a more physiologically relevant environment.Does not directly measure inhibition of kinase activity. Can be lower throughput than biochemical assays.
Phosphoproteomics Mass spectrometry-based approach to globally quantify changes in protein phosphorylation in response to inhibitor treatment.Changes in phosphorylation levels of kinase substrates.Provides an unbiased view of the inhibitor's effect on cellular signaling pathways, revealing on-target and off-target effects.Technically complex, lower throughput, and data analysis can be challenging.
Kinome-wide Binding Assays Utilizes affinity chromatography or chemical proteomics to assess the binding of an inhibitor to a large number of kinases simultaneously.Dissociation constants (Kₑ)Broad coverage of the kinome, can identify unexpected off-targets.Binding does not always correlate with functional inhibition.

Experimental Workflow: Biochemical Kinase Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a compound against a panel of kinases using a biochemical assay format.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) AssayPlate Assay Plate Preparation (e.g., 384-well) Compound->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Incubation Incubation: Compound + Kinase + Substrate + ATP AssayPlate->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection RawData Raw Data Acquisition Detection->RawData IC50 IC50 Curve Fitting RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for biochemical kinase selectivity profiling.

On-Target Activity of RQ-00311651: A Comparative Analysis of T-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the on-target activity of RQ-00311651, a novel T-type calcium channel blocker. The compound's performance is contextualized against other known inhibitors of the Cav3 subfamily of voltage-gated calcium channels. All data herein is compiled from publicly available scientific literature and vendor specifications.

Introduction to this compound

This compound is an investigational small molecule identified as a state-dependent blocker of T-type calcium channels, with specific activity against the Cav3.1 and Cav3.2 isoforms.[1] These channels are critical regulators of neuronal excitability and have been implicated in various neurological and pain-related disorders. The therapeutic potential of this compound has been explored in rodent models of neuropathic and visceral pain, where it has demonstrated significant analgesic effects.[1] Its mechanism of action centers on the inhibition of aberrant calcium influx through these low-voltage activated channels, thereby normalizing neuronal firing.

Comparative On-Target Activity

The potency of T-type calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50) value, determined through electrophysiological studies. While this compound is confirmed to inhibit Cav3.1 and Cav3.2 currents, specific IC50 values are not publicly available in the reviewed literature. The following table compares the reported IC50 values of well-characterized alternative T-type channel inhibitors.

CompoundTarget(s)IC50 Value (nM)Notes
This compound Cav3.1, Cav3.2Not Publicly AvailableDemonstrated activity in cellular assays and in vivo pain models.[1]
ML218 Cav3.2, Cav3.3310 (Cav3.2), 270 (Cav3.3)Orally active and selective against L-type, N-type, and various potassium channels.[2][3][4][5]
TTA-P2 Pan-Cav322 - 100Potency appears condition-dependent; 22 nM in thalamocortical neurons, 100 nM on dorsal root ganglion T-currents.[6][7][8][9][10]
TTA-A2 Cav3.1, Cav3.2~90 (Cav3.1), ~90 (Cav3.2)State-dependent antagonist with higher potency for Cav3.2 over Cav3.1.[6]

Signaling Pathway and Mechanism of Action

T-type calcium channels, particularly the Cav3.2 isoform, are key components in the pain signaling pathway. Located in peripheral and central neurons, they contribute to setting the resting membrane potential and generating low-threshold action potentials. In chronic pain states, the expression and activity of these channels are often upregulated, leading to neuronal hyperexcitability. This compound and similar blockers inhibit this process.

T_Type_Calcium_Channel_Pathway cluster_Neuron Nociceptive Neuron Pain Pain Stimulus (e.g., Nerve Injury) Upregulation Upregulation of Cav3.2 Expression Pain->Upregulation Cav3_2 Cav3.2 Channel Upregulation->Cav3_2 Ca_Influx Increased Ca²⁺ Influx Cav3_2->Ca_Influx Low-voltage activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Pain_Signal Pain Signal Transmission to CNS Hyperexcitability->Pain_Signal RQ This compound Block Blockade RQ->Block Block->Cav3_2

T-type calcium channel role in pain signaling and point of intervention for this compound.

Experimental Protocols

The on-target activity and IC50 values of compounds like this compound are determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in living cells.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on Cav3.1 and Cav3.2 T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cell line stably expressing human Cav3.1 or Cav3.2.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 160 TEA-Cl, 2 CaCl2, 10 HEPES; pH 7.4.

  • Intracellular solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP; pH 7.2.

  • Test compound (e.g., this compound) stock solution in DMSO, serially diluted to final concentrations.

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours prior to recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Mount the coverslip onto the recording chamber and perfuse with extracellular solution.

    • Approach a target cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal".

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Clamp the cell at a holding potential of -100 mV to ensure channels are in a resting state.

    • Apply a depolarizing test pulse to -30 mV to elicit the T-type calcium current.

  • Data Acquisition:

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.

    • Record the peak inward current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the current inhibition relative to the baseline.

    • Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing Cav3.x Pipette Fabricate Patch Pipette (2-5 MΩ) Solutions Prepare Intra/Extra- cellular Solutions Gigaseal Form Gigaseal on cell Solutions->Gigaseal Whole_Cell Achieve Whole-Cell Configuration Gigaseal->Whole_Cell Record_Base Record Baseline Currents Whole_Cell->Record_Base Apply_Cmpd Apply Test Compound (Increasing Conc.) Record_Base->Apply_Cmpd Record_Test Record Inhibited Currents Apply_Cmpd->Record_Test Measure Measure Peak Currents Record_Test->Measure Normalize Normalize Data Measure->Normalize Fit_Curve Fit Dose-Response Curve Normalize->Fit_Curve IC50 Determine IC50 Fit_Curve->IC50

Workflow for determining IC50 values using whole-cell patch-clamp electrophysiology.

Logical Framework for On-Target Activity Confirmation

Confirming that a compound's therapeutic effect stems from its intended on-target activity involves a logical progression from in vitro characterization to in vivo validation, often using genetic knockout models as a final confirmation.

Confirmation_Logic A In Vitro Assay (Patch-Clamp) B Determine IC50 on Target Channel (Cav3.2) A->B C Assess Selectivity (vs. other channels) A->C E Observe Effect at Concentrations ≈ IC50 B->E F In Vivo Model (e.g., Neuropathic Pain) C->F D Cellular Assay (e.g., Neuronal Firing) D->E E->F G Observe Analgesic Effect in Wild-Type Animals F->G H Test in Cav3.2 Knockout Animals F->H I Analgesic Effect is Diminished or Absent G->I H->I J Conclusion: On-Target Activity Confirmed I->J

Logical flow for confirming the on-target activity of a Cav3.2 channel blocker.

References

Navigating the STING Pathway: A Comparative Guide to Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in a range of autoimmune and autoinflammatory diseases, including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI).[1][2][3] This has spurred significant interest in the development of STING inhibitors as a promising therapeutic strategy. Compared to the more advanced development of STING agonists for cancer immunotherapy, the field of STING inhibitors is still in its early stages, with no candidates having entered clinical trials yet.[1][2][4]

This guide provides a comparative overview of the current landscape of STING inhibitor development, summarizing key inhibitor classes, their mechanisms of action, and available preclinical data.

The STING Signaling Pathway

The canonical STING signaling cascade begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2′3′-cGAMP).[2] 2′3′-cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory cytokines. STING activation can also lead to the activation of the NF-κB pathway.[2]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Type I IFN Genes p_IRF3->IFN_genes induces transcription

Figure 1: The cGAS-STING signaling pathway.

Classes of STING Inhibitors

STING inhibitors can be broadly classified into two main categories based on their mechanism of action: covalent inhibitors and non-covalent, competitive inhibitors.

1. Covalent Inhibitors: These inhibitors form a covalent bond with specific cysteine residues on the STING protein, primarily targeting the N-terminal transmembrane domain. This modification disrupts key post-translational modifications, such as palmitoylation at Cys88 and Cys91, which are essential for STING's translocation, oligomerization, and subsequent activation.[5][6][7]

2. Non-covalent (Competitive) Inhibitors: These molecules typically bind to the C-terminal ligand-binding domain of STING, directly competing with the endogenous ligand 2′3′-cGAMP.[8][9] By occupying the binding pocket, they lock the STING dimer in an open, inactive conformation, preventing the conformational changes required for activation.[8]

Comparative Analysis of STING Inhibitors

The following table summarizes key preclinical data for several representative STING inhibitors. It is important to note that the development of many of these compounds is still in the early stages, and direct head-to-head comparisons may be limited by variations in experimental systems.

InhibitorClassMechanism of ActionTarget SpeciesIC50 (Human)IC50 (Mouse)Key Preclinical Findings
H-151 CovalentCovalently binds to Cys91, inhibiting STING palmitoylation.[5][10]Human & Mouse~1.04 µM[9]~0.82 µM[9]Alleviated psoriatic dermatitis in mice.[2]
C-176 CovalentCovalently binds to Cys91, inhibiting STING palmitoylation.[5]Mouse-specificNegligible effect[4]-Ameliorated inflammation in Trex1 knockout autoimmune mice.[4]
C-178 CovalentCovalently binds to Cys91, inhibiting STING palmitoylation.[4]Mouse-specificNegligible effect[4]-Showed efficacy in a mouse model of autoinflammatory disease.[4]
SN-011 Non-covalentCompetes with cGAMP for the CDN binding site, locking STING in an inactive conformation.[8]Human & Mouse~500 nM[8]~100 nM[8]Suppressed systemic inflammation and prevented death in Trex1-deficient mice.[8]
Compound 11 Non-covalentBinds to the DMXAA/CMA binding pocket.[9]Human & Mouse19.93 µM[9]15.47 µM[9]Inhibited both IRF and NF-κB pathways with low cytotoxicity.[11]
Compound 27 Non-covalentBinds to the DMXAA/CMA binding pocket.[9]Human & Mouse38.75 µM[9]30.81 µM[9]Inhibited both IRF and NF-κB pathways with low cytotoxicity.[11]
Palbociclib Non-covalentDirectly binds to STING at Y167, blocking dimerization and trafficking.[6]Human & Mouse--Identified as a CDK inhibitor with off-target STING inhibitory activity.[6]

Key Experimental Methodologies

The evaluation of STING inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

1. In Vitro STING Activation Assays:

  • Methodology: These assays typically utilize reporter cell lines (e.g., HEK293T or THP-1 cells) that are engineered to express STING and a reporter gene (e.g., luciferase) under the control of an IRF or NF-κB promoter. Cells are pre-treated with the inhibitor and then stimulated with a STING agonist like 2′3′-cGAMP. The inhibitory activity is quantified by measuring the reduction in reporter gene expression.

  • Workflow:

experimental_workflow A Plate STING reporter cells B Add STING inhibitor (various concentrations) A->B C Incubate B->C D Add STING agonist (e.g., 2'3'-cGAMP) C->D E Incubate D->E F Measure reporter activity (e.g., Luciferase assay) E->F G Calculate IC50 F->G

Figure 2: Workflow for an in vitro STING inhibitor assay.

2. Target Engagement Assays:

  • Methodology: To confirm direct binding of the inhibitor to STING, techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically increases the protein's melting temperature. For covalent inhibitors, mass spectrometry can be used to identify the specific amino acid residues modified by the compound.

3. In Vivo Efficacy Studies:

  • Methodology: The therapeutic potential of STING inhibitors is evaluated in animal models of STING-driven diseases. For example, Trex1-deficient mice, which exhibit a severe autoimmune phenotype due to the accumulation of cytosolic DNA and subsequent STING hyperactivation, are a commonly used model. Efficacy is assessed by monitoring disease parameters such as animal survival, inflammatory cytokine levels, and tissue pathology.

Conclusion

The development of STING inhibitors represents a promising therapeutic avenue for a variety of autoimmune and autoinflammatory disorders. Current research has identified both covalent and non-covalent inhibitors with distinct mechanisms of action. While the field is still in its nascent stages, preclinical data for compounds like H-151 and SN-011 demonstrate the potential of this approach.[2][8] Future efforts will likely focus on improving the potency, selectivity, and pharmacokinetic properties of these inhibitors to enable their progression into clinical trials. The continued exploration of novel inhibitor scaffolds and a deeper understanding of the structural biology of STING will be crucial for the successful clinical translation of STING-targeted therapies.

References

A Comparative Guide to the Preclinical Evaluation of Novel STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal pathogenic infection or cellular damage. While activation of STING is a promising strategy for cancer immunotherapy, its aberrant or chronic activation is implicated in various autoimmune and inflammatory diseases such as systemic lupus erythematosus and psoriasis.[1][2][3][4] This has spurred the development of STING inhibitors as a potential therapeutic class.

This guide provides a comparative preclinical evaluation of notable STING inhibitors, focusing on their mechanism of action, potency, and the experimental methodologies used to assess their efficacy.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway begins with the detection of double-stranded DNA (dsDNA) in the cytoplasm by the enzyme cyclic GMP-AMP synthase (cGAS).[5][6] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2’3’-cGAMP).[1][7] 2’3’-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[6][8] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFNs).[5][8] STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of other pro-inflammatory cytokines.[1][5]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds & Activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription Drives Transcription of Type I IFNs NFkB NF-κB Pathway NFkB->Transcription Drives Transcription of Pro-inflammatory Cytokines STING_Golgi STING Oligomer STING_ER->STING_Golgi Translocates STING_Golgi->TBK1 Recruits STING_Golgi->NFkB Activates

Caption: The canonical cGAS-STING signaling pathway.

Comparative Analysis of Novel STING Inhibitors

The development of STING inhibitors has primarily focused on two main strategies: covalent inhibition of STING palmitoylation and competitive antagonism of the 2’3’-cGAMP binding site. Palmitoylation at cysteine residues (Cys88/91) is a critical step for STING oligomerization and activation.[9][10]

Below is a comparison of well-characterized preclinical inhibitors.

Inhibitor Mechanism of Action Target Species Activity Cell-Based IC50 Reference
C-176 Covalent InhibitorCys91 PalmitoylationMouse selectiveNot active against human STING.[11][9][12]
H-151 Covalent InhibitorCys91 PalmitoylationHuman & Mouse~0.82 µM (mSTING), ~1.04 µM (hSTING) in 293T cells.[3] ~134.4 nM (Human Foreskin Fibroblasts).[13][3][9][10]
SN-011 Competitive AntagonistcGAMP Binding PocketHuman & Mouse~107.1 nM (Mouse Macrophages), ~502.8 nM (Human Foreskin Fibroblasts).[13][1][13]
Compound 11 Competitive AntagonistcGAMP Binding PocketHuman & Mouse~15.47 µM (mSTING), ~19.93 µM (hSTING) in 293T cells.[3][3]

Key Insights:

  • C-176 , an early tool compound, covalently targets Cys91 but is specific to murine STING, limiting its direct translational relevance.[9][11]

  • H-151 is a structural analog of C-176 optimized to inhibit both human and murine STING, also by covalently modifying Cys91 to block palmitoylation.[9][10] It has shown efficacy in various mouse models of inflammatory diseases.[1][2] However, some studies suggest its effectiveness against human STING is limited because the target site lacks a specific binding pocket found in mouse STING.[14]

  • SN-011 represents a different class of inhibitors that competitively binds to the cGAMP binding pocket, locking STING in an inactive conformation.[13] It shows potent, nanomolar activity against both human and mouse STING.[13]

  • Compound 11 is a more recently identified competitive inhibitor with micromolar activity against both human and murine STING and demonstrates low cytotoxicity.[3]

Key Experimental Methodologies

Evaluating the efficacy of novel STING inhibitors requires a series of robust in vitro assays. The following protocols are standard methodologies used in preclinical assessment.

Experimental Workflow for Inhibitor Evaluation

A typical workflow involves a primary screen to identify hits, followed by secondary assays to confirm activity, determine potency, and verify the mechanism of action.

Workflow cluster_assays Endpoint Assays A 1. Cell Treatment (e.g., THP-1, BMDM) B 2. Pre-incubation with Inhibitor A->B C 3. STING Activation (e.g., cGAMP, dsDNA) B->C D 4. Endpoint Analysis C->D E ELISA (IFN-β, Cytokines) D->E F Western Blot (p-TBK1, p-IRF3) D->F G Reporter Assay (ISG/IFN-β Luciferase) D->G H Cytotoxicity (MTT Assay) D->H

Caption: A generalized workflow for in vitro evaluation of STING inhibitors.
Protocol 1: IFN-β Secretion Assay (ELISA)

This assay quantifies the primary cytokine product of the STING-IRF3 axis.[15]

  • Cell Seeding: Seed cells (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the STING inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.[15]

  • STING Activation: Stimulate the cells with a STING agonist such as 2’3’-cGAMP or by transfecting dsDNA for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for human or murine IFN-β, following the manufacturer’s instructions.

  • Data Analysis: Calculate the IFN-β concentration based on a standard curve. Determine the IC50 value of the inhibitor by plotting IFN-β concentration against the log of the inhibitor concentration.

Protocol 2: STING Pathway Activation Assay (Western Blot)

This method directly assesses the phosphorylation status of key downstream signaling proteins.[15][16]

  • Cell Culture and Treatment: Culture and treat cells with inhibitor and agonist as described in Protocol 1, typically for a shorter duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the inhibition of TBK1 and IRF3 phosphorylation.

Conclusion

The preclinical landscape of STING inhibitors is evolving rapidly, with several promising compounds demonstrating efficacy in various disease models. Covalent inhibitors like H-151 and competitive antagonists such as SN-011 have emerged as valuable tool compounds for interrogating the role of STING in pathology. However, significant challenges remain, including species-specific differences in inhibitor activity and the need for compounds with improved pharmacokinetic properties.[1][2][14] The continued application of robust in vitro and in vivo evaluation protocols will be essential for identifying and advancing the next generation of STING inhibitors toward clinical development for the treatment of inflammatory and autoimmune diseases.

References

Safety Operating Guide

RQ-00311651 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the proper disposal of RQ-00311651 is not publicly available. Searches for this identifier do not yield specific disposal procedures, safety data sheets (SDS), or any related handling guidelines.

For safe and compliant disposal of any chemical substance, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the substance's properties, hazards, and appropriate disposal methods, in accordance with local, state, and federal regulations.

General Guidance for Laboratory Chemical Disposal:

For researchers, scientists, and drug development professionals, it is imperative to follow established laboratory safety protocols and chemical waste management procedures. If you are in possession of a substance labeled as this compound, please take the following steps:

  • Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. If you cannot find the SDS, contact the manufacturer or supplier of the substance.

  • Consult your institution's Environmental Health and Safety (EHS) office: Your EHS department is responsible for managing hazardous waste and can provide specific guidance on the proper disposal of unknown or unlisted substances.

  • Segregate the waste: Do not mix unknown chemicals with other waste streams. Keep it in a clearly labeled, sealed container.

  • Use appropriate Personal Protective Equipment (PPE): When handling any chemical, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Without specific information on the chemical nature of this compound, providing detailed disposal instructions would be irresponsible and potentially dangerous. Always rely on official documentation and your institution's safety experts for guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.